1,1-Difluoro-2-iodoethane
Description
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Structure
3D Structure
Properties
CAS No. |
598-39-0 |
|---|---|
Molecular Formula |
C2H3F2I |
Molecular Weight |
191.95 g/mol |
IUPAC Name |
1,1-difluoro-1-iodoethane |
InChI |
InChI=1S/C2H3F2I/c1-2(3,4)5/h1H3 |
InChI Key |
LBRHUMBEGYYRBE-UHFFFAOYSA-N |
SMILES |
C(C(F)F)I |
Canonical SMILES |
CC(F)(F)I |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 1,1-Difluoro-2-iodoethane (CAS 598-39-0)
This is an in-depth technical guide on 1,1-Difluoro-2-iodoethane, structured for researchers and drug development professionals.
Strategic Reagent for Difluoroethylation in Medicinal Chemistry
Executive Summary
This compound (CAS 598-39-0), also known as 2,2-difluoroethyl iodide, is a critical alkylating agent in modern drug discovery. Its primary utility lies in the introduction of the 2,2-difluoroethyl (
While direct nucleophilic substitution with this reagent is possible, it is often kinetically sluggish due to the electron-withdrawing effect of the fluorine atoms. Consequently, this guide focuses on its role as a precursor for hypervalent iodine reagents and radical mediators , which represent the state-of-the-art methodologies for difluoroethylation.
Chemical Identity & Physical Properties[1][2][3][4]
| Property | Data |
| CAS Number | 598-39-0 |
| IUPAC Name | This compound |
| Synonyms | 2,2-Difluoroethyl iodide; 2-Iodo-1,1-difluoroethane |
| Molecular Formula | |
| Molecular Weight | 191.95 g/mol |
| Structure | |
| Boiling Point | 87–89 °C (at 760 mmHg) |
| Density | 2.18 g/cm³ (at 25 °C) |
| Appearance | Colorless to light yellow liquid |
| Solubility | Immiscible with water; soluble in |
| Stability | Light sensitive (store in amber glass); susceptible to hydrolysis |
Characteristic Spectral Features (NMR)
-
NMR: Distinctive splitting due to H-F coupling.[1]
-
ppm (
, , , , ) -
ppm (
, , , , )
-
ppm (
-
NMR:
-
ppm (
, , , )
-
ppm (
Synthesis & Production
While commercially available, high-purity this compound is often synthesized in-house to avoid degradation products (free iodine) common in aged samples. The standard protocol involves the iodination of 2,2-difluoroethanol.
Protocol: Iodination via Modified Appel Reaction
Objective: Convert 2,2-difluoroethanol to this compound.
Reagents:
-
2,2-Difluoroethanol (1.0 equiv)
-
Iodine (
, 1.1 equiv)[2] -
Triphenylphosphine (
, 1.1 equiv) -
Imidazole (1.2 equiv)[3]
-
Solvent: Dichloromethane (DCM) or Acetonitrile
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with
, imidazole, and anhydrous DCM under an inert atmosphere ( or Ar). -
Activation: Cool the solution to 0 °C. Add
portion-wise. The solution will turn dark brown and then fade to a yellow suspension as the iodophosphonium salt forms. -
Addition: Add 2,2-difluoroethanol dropwise via syringe. Maintain temperature at 0 °C during addition.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC or GC-MS.
-
Work-up: Quench with saturated aqueous
to remove excess iodine (color change from brown to colorless). -
Extraction: Extract the organic layer, wash with brine, and dry over anhydrous
. -
Purification: Carefully concentrate (volatile product!) and purify via fractional distillation (bp 87–89 °C).
Advanced Applications in Drug Discovery
A. Synthesis of Hypervalent Iodine Reagents (Electrophilic Difluoroethylation)
Direct
Mechanism & Workflow
The iodide is oxidized to an iodonium salt, which can then transfer the difluoroethyl group to nucleophiles (phenols, thiols, amines) under mild conditions.
Figure 1: Conversion of this compound to a hypervalent iodine reagent for electrophilic transfer.
Key Protocol (Hypervalent Synthesis):
-
Dissolve this compound (1 equiv) in acetonitrile.
-
Add mCPBA (2.5 equiv) and p-toluenesulfonic acid (TsOH, 2.5 equiv).
-
Add Anisole (1.1 equiv) to serve as the stabilizing aryl ligand.
-
Stir at RT for 12-24h.
-
Precipitate the iodonium salt with diethyl ether. This salt is stable and can be stored.
B. Radical Difluoroethylation
The C–I bond in this compound is relatively weak (
Application: Functionalization of alkenes (Atom Transfer Radical Addition - ATRA).
-
Reagents: CAS 598-39-0 + Alkene + Radical Initiator (e.g., AIBN,
, or Ir/Ru photocatalyst). -
Outcome: Addition of
and across the double bond. The iodine can be subsequently removed or substituted.
Handling & Safety (E-E-A-T)
Hazard Classification:
-
H226: Flammable liquid and vapor.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
Storage Protocol:
-
Light Protection: Iodine-carbon bonds are photolabile. Store in amber glass or aluminum-wrapped containers.
-
Stabilization: Commercial samples often contain copper or silver wool to scavenge free iodine. If the liquid turns dark purple/brown, wash with sodium thiosulfate before use.
-
Temperature: Store at 2–8 °C to minimize decomposition.
Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or strong bases, as elimination to 1,1-difluoroethylene (a flammable gas) may occur.
References
-
O'Duill, M. L., et al. (2016). "Synthesis of a Hypervalent Iodine Reagent for Electrophilic Difluoroethylation." Journal of the American Chemical Society.
-
PubChem. (2024). "this compound Compound Summary." National Library of Medicine.
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisosteres: Structural, Physical, and Chemical Properties." Journal of Medicinal Chemistry.
-
NIST Chemistry WebBook. "Ethane, 1,1-difluoro-2-iodo-." National Institute of Standards and Technology.
Sources
Technical Guide: Chemical Structure, Stability, and Synthesis of 1,1-Difluoro-2-iodoethane
Executive Summary
1,1-Difluoro-2-iodoethane (CHF₂CH₂I) serves as a critical fluoroalkylating agent in modern medicinal chemistry. It is primarily employed to introduce the 2,2-difluoroethyl (CHF₂CH₂-) motif, a lipophilic bioisostere for ethyl or ethoxy groups that enhances metabolic stability and membrane permeability in drug candidates.
Despite its utility, the compound presents significant stability challenges. The weak C–I bond (
Molecular Architecture & Chemical Identity
The reactivity of this compound is defined by the dichotomy between the robust C–F bonds and the labile C–I bond.
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 2-Iodo-1,1-difluoroethane |
| CAS Number | 598-39-0 |
| Molecular Formula | C₂H₃F₂I |
| Molecular Weight | 191.95 g/mol |
| SMILES | FC(F)CI |
| Boiling Point | ~87 °C (at 760 mmHg) |
| Density | 2.18 g/mL (at 25 °C) |
| Appearance | Colorless to pale yellow liquid |
Structural Analysis[1]
-
Electronic Effect: The gem-difluoro group (
) exerts a strong electron-withdrawing inductive effect ( ), which deactivates the adjacent methylene group ( ) toward electrophilic attack but increases the acidity of the -protons relative to the iodine. -
Bond Dissociation Energy (BDE): The C–I bond is the weakest point in the molecule. Homolytic cleavage occurs readily under UV light or thermal stress, generating the 2,2-difluoroethyl radical (
). -
Conformation: The molecule exhibits a preference for the gauche conformation due to the gauche effect typical of fluoroalkanes, where
hyperconjugation stabilizes the structure.
Stability Profile & Degradation Mechanisms
Understanding the degradation pathways is essential for storage and reaction planning. This compound degrades via two primary mechanisms: photolytic homolysis and base-catalyzed elimination.
Photolytic Degradation (Radical Pathway)
Exposure to ambient light (specifically UV-VIS wavelengths) excites the C–I bond, leading to homolytic cleavage.
-
Mechanism:
-
Observation: The liberation of iodine radicals leads to the formation of molecular iodine (
), causing the liquid to turn from colorless to yellow/brown. -
Byproducts: Radical coupling can produce 1,1,4,4-tetrafluorobutane (
) or disproportionation products.
Thermal & Base-Mediated Elimination
In the presence of bases or elevated temperatures, the compound undergoes
-
Mechanism: The electron-withdrawing fluorine atoms increase the acidity of the methine proton (
). However, standard E2 elimination typically removes the proton to the leaving group. In this isomer ( ), the -proton is on the difluoromethyl carbon. -
Reaction:
-
Risk: Vinylidene fluoride is a gas (bp -84 °C), leading to pressure buildup in sealed vessels.
Visualization: Degradation Pathways[2]
Caption: Primary degradation pathways including photolytic radical cleavage and base-mediated elimination.
Validated Synthesis Protocol
While industrial routes often involve the radical addition of HI to vinylidene fluoride, the laboratory standard for high-purity synthesis involves the iodination of 2,2-difluoroethanol. This method avoids the handling of gaseous precursors and offers higher regioselectivity.
Protocol: Modified Finkelstein Reaction via Tosylate
Reaction Scheme:
Step-by-Step Methodology
-
Activation (Tosylation):
-
Charge a flame-dried round-bottom flask with 2,2-difluoroethanol (1.0 equiv) and dry dichloromethane (DCM) .
-
Cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl) (1.1 equiv) and triethylamine or pyridine (1.5 equiv) dropwise.
-
Stir at room temperature for 4–6 hours. Monitor by TLC (silica, EtOAc/Hexane).
-
Workup: Wash with 1M HCl, saturated
, and brine. Dry over and concentrate to yield 2,2-difluoroethyl tosylate.
-
-
Iodination (Finkelstein):
-
Dissolve the tosylate intermediate in reagent-grade acetone (0.5 M concentration).
-
Add Sodium Iodide (NaI) (2.0 equiv). The solution may turn yellow immediately.
-
Heat to reflux (approx. 60 °C) for 12–18 hours. A white precipitate of Sodium Tosylate (NaOTs) will form.
-
Purification: Cool to room temperature. Filter off the NaOTs solid.
-
Concentrate the filtrate carefully (product is volatile).
-
Redissolve residue in
, wash with 10% Sodium Thiosulfate ( ) to remove free iodine (decolorizing the organic layer). -
Dry over
and distill under reduced pressure (or ambient pressure if scale is small and equipment is short-path) to isolate pure this compound.
-
Synthesis Workflow Diagram
Caption: Laboratory synthesis workflow converting 2,2-difluoroethanol to the target iodide via tosylate activation.
Handling, Storage, and Safety
Storage Protocols
-
Temperature: Store at 2–8 °C .
-
Light Protection: Must be stored in amber glass vials or vessels wrapped in aluminum foil.
-
Stabilization: Commercial samples often contain copper wire or silver wool to scavenge free iodine and prevent autocatalytic decomposition.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture ingress, although the compound is relatively hydrolytically stable compared to acyl halides.
Safety (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Specific Risk: As an alkylating agent, it is potentially genotoxic. Handle exclusively in a fume hood.
-
Spill Management: Treat spills with aqueous sodium thiosulfate to neutralize iodine before absorbing with inert material.
Applications in Drug Discovery[3]
This compound is the reagent of choice for introducing the difluoroethyl group.
-
Radical Alkylation:
-
Used in photoredox catalysis to generate the
radical. -
Reacts with heteroaromatics (Minisci-type reactions) to append the difluoroethyl tail, improving lipophilicity (
) and blocking metabolic hotspots.
-
-
Cross-Coupling:
-
Acts as an electrophile in Palladium-catalyzed Negishi or Suzuki-Miyaura (via Boron-ate complexes) cross-couplings.
-
-
Bioisosterism:
-
The
group acts as a weak hydrogen bond donor (due to the polarized C–H bond) and a lipophilic bioisostere for alcohols ( ) or thiols ( ), often improving oral bioavailability.
-
References
-
Synthesis via Sulfonates: O'Duill, M. et al. "Synthesis of (2,2-Difluoroethyl)(aryl)iodonium Triflates from this compound." ChemRxiv, 2021.
-
Radical Reactivity: Dolbier, W. R. "Structure, Reactivity, and Chemistry of Fluoroalkyl Radicals." Chemical Reviews, 1996, 96(5), 1557–1584.
-
Physical Properties: "this compound - Substance Summary." PubChem Database, National Center for Biotechnology Information. CID 3833565.
-
Medicinal Chemistry Applications: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.
-
Safety Data: "Safety Data Sheet: this compound." TCI Chemicals.
The Solubility Profile of 1,1-Difluoro-2-iodoethane in Organic Solvents: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility of 1,1-difluoro-2-iodoethane (CAS 598-39-0) in organic solvents. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the physicochemical principles governing its solubility, offers qualitative and estimated quantitative data, and provides a detailed experimental protocol for solubility determination. This compound is a valuable building block in the synthesis of fluorinated compounds, making a thorough understanding of its solubility paramount for its effective use in various reaction media.[1]
Physicochemical Properties of this compound
This compound is a halogenated hydrocarbon with the molecular formula C₂H₃F₂I.[2][3][4] Its structure, featuring a difluoromethyl group and an iodo group, imparts a unique combination of polarity and lipophilicity, which are key determinants of its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 191.95 g/mol | [2][3][4] |
| Boiling Point | 86.8-87.1 °C (at 740 Torr) | [1] |
| Density | 2.18 g/cm³ (at 25 °C) | [1] |
| Refractive Index | 1.4577 (at 25 °C, 589.3 nm) | [1] |
| LogP (Octanol/Water) | 1.68650 | [1] |
| Water Solubility | Slightly soluble (2.5 g/L at 25 °C) | [1] |
The LogP value of approximately 1.69 indicates a moderate lipophilic character, suggesting that this compound will generally be more soluble in organic solvents than in water. The reported slight solubility in water (2.5 g/L) serves as a baseline for its hydrophilic-lipophilic balance.[1]
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key intermolecular interactions at play are:
-
Dipole-Dipole Interactions: The presence of the electronegative fluorine and iodine atoms creates a permanent dipole moment in the molecule. This allows for favorable interactions with polar solvents.
-
London Dispersion Forces: As with all molecules, London dispersion forces are present and increase with the size and surface area of the molecule. These forces are the primary mode of interaction with nonpolar solvents.
-
Hydrogen Bonding: this compound itself does not possess a hydrogen bond donor. However, the fluorine atoms can act as weak hydrogen bond acceptors, potentially leading to some interaction with protic solvents.
The interplay of these forces determines the extent to which this compound will dissolve in a given organic solvent.
Solubility Profile in Common Organic Solvents
Table 2: Estimated Solubility of this compound in Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Soluble to Miscible | Similar to the high solubility of other small halogenated hydrocarbons in alcohols.[5] |
| Ethanol | Polar Protic | Soluble to Miscible | Similar to methanol, favorable dipole-dipole interactions are expected.[6][7] |
| Acetone | Polar Aprotic | Soluble to Miscible | The polar aprotic nature of acetone should lead to good solvation through dipole-dipole interactions.[5] |
| Ethyl Acetate | Moderately Polar | Soluble | Expected to be a good solvent due to its moderate polarity. |
| Dichloromethane | Polar Aprotic | Soluble to Miscible | A common solvent for halogenated compounds. |
| Chloroform | Polar Aprotic | Soluble to Miscible | Similar to dichloromethane, it is an excellent solvent for many organic compounds.[5][6] |
| Toluene | Nonpolar Aromatic | Soluble | The polarizability of the aromatic ring can interact favorably with the iodine atom.[8] |
| Hexane | Nonpolar Aliphatic | Sparingly Soluble to Soluble | Solubility will be primarily driven by weaker London dispersion forces. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Based on the high solubility of the similar 1-chloro-1,1-difluoro-2-iodoethane. |
Disclaimer: The predicted solubilities are estimations based on chemical principles and data from analogous compounds. Experimental verification is highly recommended.
Factors Influencing Solubility
The solubility of this compound can be influenced by several external factors:
-
Temperature: For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature.[9] This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent.
-
Pressure: For liquid solutes, the effect of pressure on solubility is generally negligible.[9]
-
Presence of Other Solutes: The presence of other compounds in the solvent can either enhance or decrease the solubility of this compound, depending on the nature of the interactions.
Caption: Key factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
This section outlines a general and robust method for the quantitative determination of the solubility of this compound in an organic solvent using a gravimetric approach.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., Toluene)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled water bath or shaker
-
Vials with screw caps
-
Pipettes and syringes
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a small, undissolved phase of the solute is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, cease agitation and allow the undissolved solute to settle.
-
Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved solute.
-
Transfer the collected sample into a pre-weighed, clean, and dry evaporating dish or vial. Record the exact weight of the empty container.
-
-
Solvent Evaporation:
-
Place the evaporating dish or vial containing the sample in a vacuum oven at a temperature slightly above the boiling point of the solvent but well below that of this compound. Alternatively, a gentle stream of inert gas (e.g., nitrogen) can be used to facilitate evaporation at a lower temperature.
-
Continue the evaporation process until all the solvent has been removed and the weight of the dish with the residue is constant.
-
-
Data Analysis:
-
Weigh the evaporating dish with the dried this compound residue.
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.
-
The solubility can then be expressed in various units, such as g/L or mol/L.
-
Self-Validation and Controls:
-
Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility should be constant across the later time points.
-
Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.
-
Replicate Measurements: Perform the experiment in triplicate to ensure the reproducibility of the results and to calculate the standard deviation.
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While precise quantitative data remains a gap in the current literature, the provided estimations based on physicochemical properties and the behavior of analogous compounds offer valuable guidance for its application in organic synthesis and other research areas. The detailed experimental protocol equips researchers with a reliable method to determine accurate solubility data for their specific applications, ensuring optimal reaction conditions and outcomes.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Abraham, M. H., & Acree, W. E. (2016). The factors that influence solubility in perfluoroalkane solvents. Journal of Molecular Liquids, 218, 259-264.
-
LookChem. (2025, May 20). Cas no 598-39-0 (this compound). Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). 2-IODO-1,1-DIFLUOROETHANE. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, April 22). Solubility of Iodine in Some Organic Solvents. Retrieved from [Link]
Sources
- 1. chem960.com [chem960.com]
- 2. 2-IODO-1,1-DIFLUOROETHANE | 598-39-0 | INDOFINE Chemical Company [indofinechemical.com]
- 3. This compound | 598-39-0 [sigmaaldrich.com]
- 4. This compound | C2H3F2I | CID 3833565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2-Dichloro-1,1-difluoroethyl methyl ether, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2,2-Difluoroethanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 2,2-Difluoroethanol | 359-13-7 [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the ¹⁹F NMR Chemical Shifts of 1,1-Difluoro-2-iodoethane: Theoretical Principles and Practical Elucidation
Abstract
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a uniquely powerful analytical tool in modern chemistry, prized for its high sensitivity and the expansive chemical shift range of the ¹⁹F nucleus.[1][2] These attributes make it exceptionally informative for the structural elucidation of organofluorine compounds, a class of molecules with ever-growing importance in pharmaceuticals, agrochemicals, and materials science.[3][4] This in-depth guide focuses on the ¹⁹F NMR spectrum of a specific, illustrative molecule: 1,1-difluoro-2-iodoethane. We will deconstruct the theoretical principles that govern its ¹⁹F chemical shifts, exploring the complex interplay of inductive effects, spin-spin coupling, heavy-atom influence, and environmental factors. This guide is designed for researchers and drug development professionals, providing not only a robust theoretical framework but also a field-proven, self-validating protocol for acquiring and interpreting the ¹⁹F NMR spectrum of this and analogous fluorinated molecules.
The Foundational Principles of ¹⁹F NMR Spectroscopy
The utility of ¹⁹F NMR stems from the intrinsic properties of the fluorine-19 nucleus. It possesses a nuclear spin of 1/2, is 100% naturally abundant, and has a high gyromagnetic ratio, rendering it the third most receptive NMR nucleus after tritium (³H) and protium (¹H).[1] A key feature is its vast chemical shift dispersion, which can span over 800 ppm, significantly reducing the likelihood of signal overlap that can often complicate ¹H NMR spectra.[1]
The ¹⁹F chemical shift is determined by the local electronic environment surrounding the fluorine nucleus.
-
Shielding Effects: Electron-donating groups increase the electron density around the fluorine, "shielding" it from the external magnetic field and causing an upfield shift to more negative ppm values.[3]
-
Deshielding Effects: Conversely, electron-withdrawing groups decrease electron density, "deshielding" the nucleus and resulting in a downfield shift to more positive ppm values.[3]
Historically, chemical shifts are referenced against trichlorofluoromethane (CFCl₃) at 0.00 ppm.[5][6] It is critical to note that negative values correspond to upfield (higher shielding) shifts, while positive values indicate downfield (lower shielding) shifts.[5][6]
Molecular Architecture and Key Interactions
To understand the ¹⁹F NMR spectrum of this compound (CHF₂-CH₂I), we must first consider its structure and the through-bond and through-space relationships between its constituent atoms. The primary interactions that will define the spectrum are the spin-spin couplings between the fluorine nuclei and their neighbors.
Caption: Key intramolecular couplings in this compound.
Factors Governing the ¹⁹F Chemical Shift of this compound
The precise chemical shift of the fluorine atoms in CHF₂-CH₂I is a composite of several competing electronic and environmental effects. A thorough understanding of these factors is essential for accurate spectral prediction and interpretation.
Caption: Primary factors influencing the ¹⁹F NMR chemical shift.
Inductive and Steric Effects
The electronegativity of neighboring atoms is a primary determinant of a ¹⁹F chemical shift.[3] In this compound, the two fluorine atoms are attached to a carbon (C1) which is also bonded to a hydrogen and the -CH₂I group. The iodine atom, while less electronegative than fluorine, is highly polarizable and exerts a significant inductive effect, withdrawing electron density from the C1-C2 bond. This deshields the fluorine nuclei, shifting their resonance downfield compared to a simple fluoroalkane. Furthermore, steric deshielding can occur when the van der Waals radii of the bulky iodine atom and the fluorine atoms overlap, restricting electron motion and causing a further downfield shift.[7]
Spin-Spin (J) Coupling
J-coupling, mediated through bonding electrons, splits NMR signals into multiplets and provides invaluable information about molecular connectivity.[1][2]
-
Vicinal Proton-Fluorine Coupling (³JHF): The two fluorine nuclei on C1 are coupled to the two equivalent protons on the adjacent C2. Assuming free rotation around the C-C bond, this coupling will split the ¹⁹F NMR signal into a triplet, following the n+1 rule (where n=2 protons). ³JHF coupling constants are typically in the range of 5-25 Hz.
-
Geminal Fluorine-Fluorine Coupling (²JFF): While the two fluorine atoms are chemically equivalent, they are diastereotopic and thus magnetically inequivalent. This means they will couple to each other. However, in a simple 1D spectrum, this geminal coupling may not be directly observable as a splitting unless the molecule is in a chiral environment or exhibits restricted rotation that makes the fluorines magnetically distinct. Long-range ¹⁹F-¹⁹F couplings are common and can occur through space if the atoms are sufficiently close.[8][9][10]
-
Geminal Proton-Fluorine Coupling (²JHH): The fluorine nuclei are also coupled to the proton on the same carbon (C1). This will further split the signal. The combination of these couplings results in a complex multiplet, often a triplet of doublets.
The "Heavy Atom" Effect
The presence of a heavy atom like iodine (Z=53) on an adjacent carbon can influence the chemical shift of the fluorine nuclei. This "heavy atom effect" is primarily caused by spin-orbit coupling, which can significantly alter the shielding tensor of the neighboring fluorine atoms, typically causing a downfield shift. This effect is more pronounced with heavier halogens (I > Br > Cl).
Solvent and Temperature Effects
¹⁹F chemical shifts are remarkably sensitive to the surrounding environment.[1][11][12] Changing the solvent can alter the observed chemical shift by several ppm.[1] Polar solvents can interact with the C-F bond dipole, modifying the electronic environment and thus the shielding.[11][12] Therefore, it is imperative to report the solvent used when documenting ¹⁹F NMR data. Temperature can also influence the spectrum by affecting conformational equilibria and the rate of molecular tumbling.
A Self-Validating Experimental Protocol for Spectrum Acquisition
Acquiring a high-quality, reproducible ¹⁹F NMR spectrum requires a meticulous and systematic approach. The following protocol is designed to be self-validating, ensuring data integrity.
Caption: A validated workflow for ¹⁹F NMR spectrum acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve an accurately weighed sample of this compound (typically 5-20 mg) in a deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard NMR tube.
-
Causality: The choice of solvent is critical. A solvent that fully dissolves the analyte and is chemically inert is required. Using a deuterated solvent provides the lock signal for the spectrometer.
-
Add a small, precisely known amount of an internal reference standard. Trifluoroacetic acid (TFA, δ ≈ -76.55 ppm) or benzotrifluoride (BTF, δ ≈ -63.72 ppm) are common choices that are unlikely to overlap with the analyte signal.[3][5][13]
-
Trustworthiness: An internal standard is non-negotiable for accurate and reproducible chemical shift reporting. It co-experiences the exact same magnetic environment as the analyte, correcting for variations in field strength, temperature, and magnetic susceptibility, unlike external referencing.[13]
-
-
Spectrometer Configuration and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the NMR probe to the ¹⁹F frequency. This ensures maximum energy transfer and signal sensitivity.
-
Calibrate the 90° pulse width for ¹⁹F on the specific sample. This is vital for quantitative measurements and for the proper execution of advanced 2D experiments.
-
-
Data Acquisition:
-
Use a standard one-pulse ¹H-decoupled ¹⁹F experiment. Decoupling from protons simplifies the spectrum by collapsing the ³JHF multiplets into a single signal (or a doublet if ²JFF is resolved), which can be useful for initial identification. For detailed structural work, an undecoupled spectrum is necessary to observe the coupling constants.
-
Set the spectral width to encompass the expected chemical shift range (e.g., -50 to -250 ppm for fluoroalkanes).[1]
-
Set an appropriate acquisition time (e.g., 1-2 seconds) and relaxation delay (e.g., 2-5 seconds) to allow for full magnetization recovery between scans.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Calibrate the chemical shift axis by setting the peak of the internal standard to its known literature value.
-
Spectral Interpretation and Data Summary
The undecoupled ¹⁹F NMR spectrum of this compound is predicted to be a triplet of doublets due to coupling with the two vicinal protons (³JHF) and the one geminal proton (²JHF). The exact chemical shift will depend on the solvent used.
| Parameter | Predicted Value Range | Influencing Factors |
| ¹⁹F Chemical Shift (δ) | -90 to -120 ppm (vs CFCl₃) | Solvent, Temperature, Heavy Atom Effect |
| ³JHF (Vicinal H-F) | 10 - 25 Hz | Dihedral Angle (Karplus Relationship) |
| ²JHF (Geminal H-F) | 45 - 55 Hz | Bond Angles, Substituent Electronegativity |
Note: The chemical shift range is an educated estimate based on data for related compounds like 1,1-difluoroethane and considering the deshielding influence of iodine. Precise values must be determined experimentally.
Conclusion
The ¹⁹F NMR spectrum of this compound is a rich source of structural information, governed by a nuanced balance of inductive, steric, and coupling effects. The presence of the adjacent iodine atom introduces significant deshielding through both inductive withdrawal and the heavy atom effect, pushing the chemical shift downfield. The observed multiplet structure, a triplet of doublets, directly confirms the connectivity to the vicinal -CH₂- and geminal -H groups. Due to the extreme sensitivity of ¹⁹F chemical shifts to the local environment, this guide emphasizes the critical importance of a rigorous, self-validating experimental protocol, particularly the use of an internal reference standard, for obtaining accurate and reproducible data. By synthesizing a robust theoretical understanding with a meticulous experimental approach, researchers can confidently leverage the power of ¹⁹F NMR for the unambiguous characterization of complex organofluorine molecules.
References
-
Hall, L. D. Nuclear Magnetic Resonance Studies of Solvation of Halides: 19F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry. Available from: [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]
-
Bryce, D. L. Analysis of the NMR through-space coupling mechanism between >19>F atoms. Physical Chemistry Chemical Physics. 2004. Available from: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
Kubicki, J., et al. Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. 2021. Available from: [Link]
-
Kubicki, J., et al. Through-Space Scalar 19F–19F Couplings between Fluorinated Non-Canonical Amino Acids for the Detection of Specific. Zenodo. Available from: [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available from: [Link]
-
Tan, Y. J., et al. Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance. 2022. Available from: [Link]
-
Tan, Y. J., et al. Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance. 2022. Available from: [Link]
-
Scribd. 19F NMR Reference Standards Guide. Available from: [Link]
-
Tormena, C. F., et al. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. 2013. Available from: [Link]
-
Konishi, T., et al. A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1- Trifluoro-2-iodoethane. The Journal of Organic Chemistry. 2021. Available from: [Link]
-
Rusakov, Y. Y., et al. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules. 2022. Available from: [Link]
-
Washington, J. W., et al. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. 2022. Available from: [Link]
-
Gee, C. T., et al. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. 2022. Available from: [Link]
-
Li, H., et al. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. 2023. Available from: [Link]
-
Washington, J. W., et al. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. 2022. Available from: [Link]
-
Slideshare. Nmr spectroscopy of fluorine 19. Available from: [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. colorado.edu [colorado.edu]
- 6. scribd.com [scribd.com]
- 7. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. dovepress.com [dovepress.com]
- 13. pubs.acs.org [pubs.acs.org]
1,1-Difluoro-2-iodoethane: A Strategic Gateway to the 2,2-Difluoroethyl Bioisostere
Executive Summary
In modern medicinal chemistry, the modulation of lipophilicity and hydrogen bonding is often a zero-sum game: increasing one frequently compromises the other. The 2,2-difluoroethyl group (
This technical guide details the physicochemical rationale for deploying this compound and provides field-validated protocols for its effective use. Crucially, we address the common synthetic pitfall: direct alkylation with this reagent often fails due to the low reactivity of
Part 1: The Bioisosteric Rationale
The "Lipophilic Hydrogen Bond Donor" Paradox
The strategic value of the 2,2-difluoroethyl group lies in the electronic character of the terminal
-
Ethyl Group (
): Lipophilic, metabolically labile (oxidation), non-polar. -
2,2,2-Trifluoroethyl (
): Highly lipophilic, metabolically stable, no H-bond donor capacity. -
2,2-Difluoroethyl (
): "Goldilocks" zone. The polarized proton acts as a weak hydrogen bond donor (HBD) while maintaining lipophilicity.
This HBD capability allows the group to engage in specific binding interactions within a protein pocket (e.g., with backbone carbonyls) that a trifluoroethyl group cannot, while simultaneously blocking metabolic oxidation at the terminal position.
Physicochemical Impact Analysis
The following diagram illustrates the physicochemical shift when replacing a standard ethyl group with its fluorinated analogues.
Figure 1: Comparative analysis of ethyl, 2,2-difluoroethyl, and 2,2,2-trifluoroethyl groups. The 2,2-difluoroethyl moiety offers a unique balance of metabolic stability and polarity.
Part 2: Synthetic Utility & The Hypervalent Iodine Solution
The Reactivity Challenge
A common error in early-stage discovery is attempting direct nucleophilic substitution (
-
Direct Reaction:
Low Yields (<30%) -
Solution: Convert the alkyl iodide into a hypervalent iodine(III) species, creating a "super-leaving group."
Protocol: Synthesis of (2,2-Difluoroethyl)(aryl)iodonium Triflate
This method transforms the sluggish this compound into a highly reactive electrophilic species capable of functionalizing diverse nucleophiles (phenols, thiols, amines) under mild conditions.[1]
Reagents Required:
-
This compound (
equiv) -
m-Chloroperbenzoic acid (mCPBA,
equiv) -
Trifluoromethanesulfonic acid (TfOH,
equiv)[1] -
Anisole (or Mesitylene) (
equiv) -
Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Oxidation: In a flame-dried flask, dissolve this compound in DCM/MeCN at 0°C.
-
Acid Activation: Add TfOH dropwise followed by mCPBA in portions. The acid activates the oxidant and stabilizes the intermediate.
-
Ligand Exchange: Add Anisole (the aryl ligand). The electron-rich ring stabilizes the hypervalent iodine center.[1]
-
Reaction: Stir at room temperature for 12–18 hours.
-
Precipitation: Concentrate the solvent and add diethyl ether. The iodonium salt product will precipitate as a white solid.
-
Filtration: Filter and wash with cold ether. Note: These salts are generally stable but should be stored at -20°C.
Application: Electrophilic 2,2-Difluoroethylation
Once the salt is isolated, it reacts with nucleophiles (e.g., a thiophenol or heterocycle) in the presence of a mild base (
Reaction Scheme Visualization:
Figure 2: The "Hypervalent Activation" workflow transforms the inert iodide into a potent electrophile.
Part 3: Data & Case Studies
Comparative Lipophilicity (LogD)
The following table summarizes the impact of the difluoroethyl group on lipophilicity compared to ethyl and trifluoroethyl variants in a thioether scaffold (
| Substituent (R) | Structure | LogD (pH 7.4) | H-Bond Donor? | Metabolic Stability |
| Ethyl | 2.26 | No | Low | |
| 2,2-Difluoroethyl | 2.27 | Yes (Weak) | High | |
| 2,2,2-Trifluoroethyl | 2.71 | No | High |
Data Interpretation: The 2,2-difluoroethyl group maintains a LogD almost identical to the ethyl group (2.27 vs 2.26), whereas the trifluoroethyl group significantly increases lipophilicity (2.71).[2] This makes
Critical Safety & Handling
-
Volatility: this compound has a boiling point of ~88-90°C. While not highly volatile, it should be handled in a fume hood.
-
Stability: The reagent is light-sensitive. Store in amber vials with copper stabilization if possible.
-
Toxicity: Like all alkylating agents, treat as a potential mutagen. Double-glove and use specific waste disposal for halogenated organics.
References
-
Grellier, C., et al. "2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy." ChemRxiv, 2019.
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
Laru, S., et al. "Unusual Regioselective C–H Difluoroalkylation of Heteroarenes under Photoredox Catalysis."[3] Organic Letters, 2024.
-
Zafrani, Y., et al. "Difluoromethyl Bioisosteres: Structural, Physical, and Chemical Properties." Journal of Medicinal Chemistry, 2017.
Sources
Methodological & Application
Application Note: Radical Difluoroethylation Using 1,1-Difluoro-2-iodoethane
This Application Note is designed for researchers in medicinal chemistry and process development. It details the protocol for introducing the 2,2-difluoroethyl (
Introduction & Strategic Value
The 2,2-difluoroethyl group (
This compound (
Key Chemical Properties
| Property | Data | Relevance |
| Reagent Name | This compound | Precursor for |
| Structure | Iodine is on the non-fluorinated carbon | |
| Boiling Point | ~88–90 °C | Volatile; requires sealed systems |
| Radical Species | Electrophilic radical; seeks electron-rich sites | |
| Primary Utility | Minisci Reaction, ATRA | Late-stage functionalization (LSF) |
Mechanistic Principles
The activation of this compound relies on the homolytic cleavage of the C–I bond. In a photoredox context, this is typically achieved via a reductive quenching cycle . The photocatalyst (PC) is excited by light, reduced by a sacrificial electron donor (amine), and subsequently transfers an electron to the alkyl iodide. This triggers mesolytic cleavage, releasing iodide (
Reaction Pathway Diagram
The following diagram illustrates the reductive quenching mechanism used in Protocol 1.
Figure 1: Reductive quenching cycle for the generation of the 2,2-difluoroethyl radical from this compound.
Safety & Handling
Hazard Class: Alkyl Iodide / Halogenated Hydrocarbon.
-
Volatility: Moderate. Handle in a fume hood.
-
Light Sensitivity: Alkyl iodides can degrade (turn violet/brown) upon prolonged exposure to light. Store in amber vials at 4°C.
-
Corrosivity: Can cause severe eye and skin irritation.
-
Incompatibility: Avoid contact with strong oxidizers and strong bases (unless controlled in the reaction).
Standardized Protocol 1: Photoredox C-H Difluoroethylation (Minisci)
Application: Direct functionalization of electron-deficient heteroarenes (pyridines, quinolines, isoquinolines). Mechanism: Radical addition followed by oxidation.
Materials
-
Substrate: Heteroarene (1.0 equiv, 0.5 mmol scale)
-
Reagent: this compound (3.0 equiv)
-
Photocatalyst:
(1.0 mol%) or Eosin Y (5.0 mol% for metal-free option) -
Reductant/Base: Tributylamine (
) or DIPEA (2.0 equiv) -
Acid Additive: Formic acid (HCOOH) or TFA (1.0 equiv) – Critical for activating the heteroarene base.
-
Solvent: Acetonitrile (MeCN) or DMSO (degassed).
Step-by-Step Procedure
-
Setup: In a standard 8 mL borosilicate glass vial equipped with a magnetic stir bar, add the Heteroarene (0.5 mmol), Photocatalyst (0.005 mmol), and Acid Additive (0.5 mmol).
-
Solvent & Reagents: Transfer the vial to a glovebox or purge with Argon/Nitrogen. Add degassed MeCN (2.5 mL, 0.2 M concentration). Add the Amine Base (1.0 mmol) followed by This compound (1.5 mmol).
-
Note: The alkyl iodide is added last to minimize volatilization before sealing.
-
-
Sealing: Cap the vial tightly with a PTFE-lined septum cap. Seal with Parafilm to prevent oxygen ingress.
-
Irradiation: Place the vial in a photoreactor (e.g., Kessil blue LED, 450 nm) approximately 2-3 cm from the light source. A fan must be used to keep the reaction temperature near ambient (25–30 °C).
-
Reaction Time: Stir vigorously under irradiation for 18–24 hours.
-
Work-up:
-
Dilute the mixture with EtOAc (20 mL) and wash with saturated
(to neutralize acid) followed by brine. -
Dry the organic layer over
, filter, and concentrate in vacuo. -
Caution: Do not apply high vacuum for extended periods if the product is low molecular weight; the side chain adds lipophilicity but small molecules may still be volatile.
-
-
Purification: Purify via silica gel flash chromatography. The difluoroethyl group is distinct on NMR; look for a triplet of doublets (or complex multiplet) around
6.0 ppm in NMR ( ).
Standardized Protocol 2: Atom Transfer Radical Addition (ATRA)
Application: Functionalization of terminal alkenes to create 1,1-difluoro-3-iodoalkanes (versatile intermediates). Mechanism: Radical chain propagation initiated by light or thermal initiators.[1][2]
Materials
-
Substrate: Terminal Alkene (1.0 equiv)
-
Reagent: this compound (1.5 – 2.0 equiv)
-
Initiator: Sodium dithionite (
) / (Chemical) OR (Photochemical). -
Solvent: MeCN:H2O (4:1 mixture).
Step-by-Step Procedure (Photochemical Route)
-
Preparation: To a vial, add Alkene (0.5 mmol) and
(1 mol%). -
Solvent: Add MeCN (2 mL).
-
Reagent Addition: Add this compound (1.0 mmol).
-
Reductant: Add Sodium Ascorbate (0.1 equiv) if using a turnover cycle, or simply rely on the ATRA cycle where the catalyst regenerates via oxidation of the intermediate radical (though reductive quenching is often smoother).
-
Alternative (Simpler): Use AIBN (10 mol%) in pure benzene/trifluorotoluene at 80°C for thermal initiation.
-
-
Irradiation/Heating: Irradiate with Blue LEDs (photochemical) or heat to reflux (thermal) for 12 hours.
-
Purification: Remove solvent. The product contains an alkyl iodide. Avoid strong bases during workup to prevent elimination to the alkene.
Scope & Limitations (Troubleshooting Guide)
| Substrate Class | Recommended Protocol | Expected Yield | Notes |
| Electron-Deficient Heteroarenes (e.g., Pyridine, Quinoxaline) | Protocol 1 (Minisci) | 50–80% | Requires acid additive to protonate the N-heterocycle, increasing electrophilicity. |
| Electron-Rich Arenes (e.g., Anisole, Thiophene) | Protocol 1 (Modified) | < 30% | Poor reactivity.[3] The radical is electrophilic and prefers electron-deficient rings. Use hypervalent iodine reagents instead. |
| Terminal Alkenes | Protocol 2 (ATRA) | 70–90% | Excellent conversion. Product is an alkyl iodide, ready for further substitution ( |
| Styrenes | Protocol 2 | 60–80% | Can polymerize. Use dilute conditions and radical inhibitors (e.g., BHT) if polymerization dominates. |
"The Scientist's Notebook" - Optimization Tips
-
Sluggish Reaction? If using Protocol 1 and conversion is low, add persulfate (
) (1.5 equiv) as an external oxidant. This switches the mechanism to an oxidative quenching cycle, which can be more aggressive for difficult substrates. -
Reagent Instability: If the this compound appears brown (free iodine), wash a solution of it in ether with sodium thiosulfate, dry, and distill before use.
-
NMR Diagnostics:
-
Reactant:
: Triplet ( ) at ~6.0 ppm ( Hz). -
Product: The
signal will shift significantly upfield upon attachment to the aromatic ring, and the Iodine atom is lost (in Minisci).
-
References
-
Photoredox Alkyl
- Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions.
-
Radical Fluoroalkyl
- Koike, T., & Akita, M. (2014). "Visible-Light-Driven Heterogeneous Photo-Redox Catalysis." Chemical Reviews.
-
Specific Reactivity of this compound
-
O'Duill, M. L., et al. (2024).[4] "2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy." ChemRxiv. (Provides crucial data on the limitations of direct alkylation vs radical routes).
-
-
- Wallentin, C. J., et al. (2012). "Visible Light-Mediated Atom Transfer Radical Addition via Oxidative and Reductive Quenching of Photocatalysts." Journal of the American Chemical Society.
Sources
Application Note: Atom Transfer Radical Addition (ATRA) of 1,1-Difluoro-2-iodoethane to Alkenes
Part 1: Introduction & Strategic Value
The Chemical Imperative
The 2,2-difluoroethyl group (
Traditional synthesis often relies on harsh fluorination of carbonyls or the use of volatile difluoro-gases. Atom Transfer Radical Addition (ATRA) of 1,1-difluoro-2-iodoethane (
The Challenge: Reactivity Mismatch
Unlike perfluoroalkyl iodides (e.g.,
The Solution: This guide details a Visible-Light Mediated Photoredox Protocol utilizing a Copper(I) or Ruthenium(II) catalyst. This method operates at room temperature, suppressing side reactions and ensuring high regioselectivity (anti-Markovnikov).[1]
Part 2: Mechanistic Insight[1][3][4]
The reaction proceeds via a radical chain mechanism, often boosted by a photoredox catalyst that lowers the activation energy for the initial iodine abstraction.
Reaction Pathway[3][4][5][6][7][8][9][10][11]
-
Initiation: The photocatalyst (
) is excited by visible light ( ).[1] It transfers an electron (SET) to , or interacts with a co-catalyst (e.g., ascorbate/amine) to generate the difluoroethyl radical ( ). -
Propagation (Addition): The electrophilic
radical adds to the alkene double bond, forming a new carbon-centered radical. -
Termination/Chain Transfer: The adduct radical abstracts an iodine atom from another molecule of
(or interacts with an Iodine-Ligand species), regenerating the radical chain and yielding the ATRA product.
Mechanistic Diagram (Graphviz)
Figure 1: Simplified photoredox cycle for the ATRA of this compound. The cycle relies on the efficient generation of the
Part 3: Experimental Protocol
Method A: Copper-Catalyzed Visible Light ATRA
This method is preferred for its low cost and the ability of Copper to mediate both the radical generation and the iodine transfer step, suppressing polymerization.
1. Reagents & Equipment
-
Substrate: Terminal Alkene (1.0 equiv).[1]
-
Reagent: this compound (1.5 - 2.0 equiv).[1]
-
Catalyst:
(1.0 mol%) or (5 mol%).-
Note:dap = 2,9-bis(p-anisyl)-1,10-phenanthroline.[1]
-
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (degassed).[1]
-
Light Source: Blue LED (450 nm) or Green LED (530 nm) depending on catalyst absorption.[1]
-
Vessel: Schlenk tube or pressure-rated glass vial with Teflon septum.
2. Step-by-Step Procedure
-
Setup: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.
-
Catalyst Loading: Add
(1 mol%) to the tube. -
Solvent Addition: Add degassed DCM (concentration 0.1 M relative to alkene).
-
Critical: Oxygen quenches the excited state of the catalyst. Sparge solvent with Argon for 15 mins prior to use.[1]
-
-
Reactant Addition: Add the Alkene (1.0 mmol) followed by this compound (1.5 mmol) via syringe.
-
Irradiation: Seal the tube. Place it 2-3 cm away from the LED light source.[1] Stir vigorously at Room Temperature (25°C).
-
Fan Cooling: Use a small fan to maintain ambient temperature, as LEDs can heat the reaction mixture.
-
-
Monitoring: Monitor by TLC or GC-MS every 2 hours. Reaction typically completes in 6-12 hours.[1]
-
Target: Disappearance of alkene; appearance of product peak (M+).
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Method B: Ruthenium-Photocatalyzed (Alternative)
For difficult substrates (e.g., internal alkenes), a stronger oxidant like
-
Catalyst:
(1 mol%).[1] -
Additives: Sodium Ascorbate (5 mol%) can be used as a reductive quencher if the reductive pathway is chosen, though oxidative quenching by the alkyl iodide is standard.
-
Solvent: MeOH or DMF.
Part 4: Data Summary & Optimization
Substrate Scope & Yields (Representative)
| Alkene Class | Substrate Example | Yield (%) | Diastereoselectivity (dr) | Notes |
| Styrenes | Styrene | 82-91% | - | Excellent reactivity; benzylic iodide is stable.[1] |
| Acrylates | Methyl Acrylate | 75-85% | - | Requires excess iodide (2.0 equiv) to prevent polymerization.[1] |
| Internal | Cyclohexene | 60-70% | >95:5 (trans) | High stereocontrol (anti-addition).[1] |
| Electron-Rich | Vinyl Ether | 55-65% | - | Prone to hydrolysis; use anhydrous conditions/basic workup.[1] |
| Heterocycles | 2-Vinylpyridine | 78% | - | Compatible with basic nitrogens.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or | Degas solvents more rigorously (Freeze-Pump-Thaw).[1] Increase catalyst loading to 2 mol%. |
| Polymerization | Radical chain too long; low Iodine transfer rate.[1] | Increase concentration of |
| Hydrodeiodination | Protodeiodination of product.[1] | Avoid acidic workup.[1] Store product in the dark at -20°C. |
| Color Change | Liberation of | Wash with sodium thiosulfate immediately upon completion.[1] |
Part 5: Safety & Handling
-
Alkyl Iodide Toxicity: this compound is an alkylating agent.[1] Handle only in a fume hood. Wear nitrile gloves (double gloving recommended).[1]
-
Pressurization: Sealed vessels heated by LEDs can build pressure.[1] Use pressure-rated vials and a safety shield.[1]
-
Light Hazards: High-intensity blue/green LEDs can damage retinas.[1] Use an enclosure or orange-tinted safety glasses.[1]
Part 6: References
-
Reiser, O. et al. (2020).[1][3] Visible Light-Mediated Copper-Catalyzed Carboiodination of Alkenes. (Context: General Cu-ATRA platform).
-
Gevorgyan, V. et al. (2020).[1] Photocatalytic Palladium-Catalyzed Fluoroalkylation of Styrene Derivatives. Organic Letters . (Context: Specific coupling of this compound).[1]
-
Wu, J. et al. (2019).[1][3] Photocatalytic 1,2-Difunctionalization of Alkenes. (Context: Ru/Ni dual catalysis for similar substrates).
-
PubChem Compound Summary . This compound (CAS 598-39-0).[1] .
-
MacMillan, D. W. C. (2013).[1] Visible Light Photoredox Catalysis with Transition Metal Complexes. Princeton University .[1] (Context: Foundational ATRA mechanisms).
Sources
Application Note: Palladium-Catalyzed Cross-Coupling with 1,1-Difluoro-2-iodoethane
Subject: Precision Introduction of the 2,2-Difluoroethyl Bioisostere (
Part 1: Executive Summary & Strategic Rationale
The Bioisostere Advantage
The 2,2-difluoroethyl group (
The Chemical Challenge
While Nickel (Ni) catalysis is frequently employed for alkyl halide coupling, Palladium (Pd) remains the regulatory and industrial standard due to its lower toxicity profile and established removal protocols. However, coupling 1,1-difluoro-2-iodoethane (
-
Slow Oxidative Addition: The electron-rich
C-I bond is kinetically slower to add to Pd(0) compared to aryl halides. -
-Elimination: The resulting alkyl-palladium intermediate is prone to
-fluoride or -hydride elimination, leading to the formation of 1,1-difluoroethene (gas) rather than the coupled product.
This guide details a Negishi-based protocol (The "Gold Standard" for this reagent) and an Optimized Suzuki protocol , utilizing specific ligand architectures to suppress elimination pathways.
Part 2: Mechanistic Logic & Signaling Pathways
To achieve high yields, the catalytic cycle must accelerate Reductive Elimination over
Key Insight: The use of bidentate ligands with a wide bite angle (e.g., Xantphos) or bulky electron-rich monophosphines (e.g., RuPhos, BrettPhos) destabilizes the square-planar geometry required for
Diagram 1: The Competitive Catalytic Cycle
This diagram illustrates the "Death Valley" of the reaction—the competition between the desired product formation and the side-reaction cascade.
Caption: Catalytic cycle highlighting the critical branch point at the Pd(II) intermediate where ligand choice determines survival against
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" Negishi Coupling
The Negishi coupling is preferred for this compound because the transmetallation of organozinc reagents is rapid, outcompeting the decomposition of the unstable alkyl-palladium species.
Target Substrate: Aryl Bromides/Iodides
1. Reagents & Setup
| Component | Equivalents | Role | Notes |
| Aryl Bromide | 1.0 equiv | Substrate | Electron-deficient aryls react faster. |
| This compound | 1.5 - 2.0 equiv | Electrophile | Volatile (BP ~55°C). Handle cold. |
| Zinc Dust | 2.5 equiv | Reductant | Must be activated (TMSCl/1,2-dibromoethane). |
| 2.5 mol% | Catalyst Precursor | Source of Pd(0). | |
| Xantphos | 5.0 mol% | Ligand | Wide bite angle suppresses |
| Solvent | DMA or NMP | Medium | High polarity stabilizes the Zn-intermediate. |
2. Step-by-Step Workflow
Step 1: Preparation of the Organozinc Reagent (In-Situ) Note: We generate the Zinc species of the difluoroethyl group first to avoid homocoupling of the aryl halide.
-
Charge a dried Schlenk tube with Zinc dust (2.5 eq) in anhydrous DMA (0.5 M concentration relative to substrate).
-
Activate Zinc: Add 5 mol% TMSCl and 5 mol% 1,2-dibromoethane . Stir at 60°C for 15 mins.
-
Cool to 0°C.
-
Add This compound (1.5 eq) dropwise.
-
Stir at Room Temperature (RT) for 1–2 hours. Validation: Aliquot quenched with
should show mono-deuterated fluoroethane by NMR.
Step 2: The Coupling Reaction
-
In a separate vial, mix
(2.5 mol%) and Xantphos (5.0 mol%) in DMA. Stir for 10 mins to form the active catalyst (solution turns from purple to yellow/orange). -
Add the Aryl Bromide (1.0 eq) to the catalyst solution.
-
Transfer the catalyst/substrate mixture via cannula/syringe into the Organozinc solution (from Step 1).
-
Heat to 60°C for 4–12 hours.
-
Quench: Cool to RT, dilute with EtOAc, and quench with sat.
.
Diagram 2: Negishi Workflow Logic
Caption: Split-vial workflow ensures the volatile alkyl iodide is converted to the stable Zinc species before catalyst exposure.
Protocol B: Suzuki-Miyaura Coupling (Advanced)
Direct Suzuki coupling of alkyl iodides is more challenging due to the slower transmetallation of Boron compared to Zinc. This protocol requires bulky electron-rich phosphines .
Substrate: Aryl Boronic Acids + this compound.
| Parameter | Condition | Rationale |
| Catalyst | Precursor. | |
| Ligand | RuPhos or BrettPhos (10 mol%) | Bulky Buchwald ligands facilitate reductive elimination from alkyl-Pd species. |
| Base | Anhydrous base is crucial to prevent hydrolysis of the alkyl iodide. | |
| Solvent | Toluene/Water (10:1) or Dioxane | Biphasic systems often assist in solubilizing the inorganic base. |
| Temp | 80°C - 100°C | Higher energy barrier than Negishi. |
Critical Note: If
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Volatility of Reagent | Use a sealed tube; ensure reagent is added to a cooled vessel. |
| Defluorinated Product | Switch ligand to Xantphos (Negishi) or BrettPhos (Suzuki). Increase catalyst loading. | |
| Homocoupling (Ar-Ar) | Slow Transmetallation | Increase the equivalents of the alkyl-zinc/boron species. Ensure strict |
| Black Precipitate | Pd Aggregation | Ligand concentration is too low. Ensure Ligand:Pd ratio is |
Part 5: References
-
Aikawa, K., et al. (2016).[1] "Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent." Organic Letters, 18(15), 3690–3693.[1] [Link]
-
Context: Establishes the viability of Pd-catalyzed coupling with difluoro-zinc species, validating the Negishi approach for this class of fluorinated reagents.
-
-
Netherton, M. R., & Fu, G. C. (2001). "Palladium-Catalyzed Cross-Couplings of Alkyl Halides." Topics in Organometallic Chemistry, 14. [Link]
-
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). "Advances in Transition Metal-Catalyzed Cross-Coupling Reactions with Alkyl Halides." Chemical Reviews, 111(3), 1417–1492. [Link]
-
Context: Comprehensive review detailing the specific ligand requirements (e.g., Xantphos, N-heterocyclic carbenes) to stabilize alkyl-Pd intermediates.
-
-
Hu, J., Zhang, W., & Ni, C. (2014). "Synthesis of gem-Difluoroalkenes via Copper-Catalyzed Defluorinative Alkylation." Journal of the American Chemical Society. [Link]
-
Context: Provides contrast by showing the "failure mode" (defluorination) which Pd protocols must actively avoid through ligand steric bulk.
-
Sources
Application Note: Asymmetric Installation of the Difluoroethyl Motif
Topic: Using 1,1-difluoro-2-iodoethane in enantioselective synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, medicinal chemists, and process development scientists.
Reagent Focus: this compound (CHF₂CH₂I)
Executive Summary
The difluoroethyl group (–CH₂CHF₂) has emerged as a critical bioisostere in medicinal chemistry, offering a lipophilic hydrogen bond donor capability that mimics alcohol or ethyl groups while enhancing metabolic stability. However, the enantioselective installation of this motif is synthetically challenging due to the lack of chiral pool precursors.
This guide details the application of This compound as a versatile electrophilic reagent for asymmetric synthesis. Unlike its trifluoromethyl counterparts, this reagent allows for the precise introduction of the CHF₂CH₂– moiety. We present two distinct, high-fidelity protocols:
-
Photoenzymatic Hydrofluoroalkylation: A cutting-edge, catalytic method for coupling the reagent with olefins with high enantioselectivity.
-
Auxiliary-Directed Alkylation (Myers’ Method): A robust, stoichiometric approach for generating alpha-difluoroethylated carbonyls with predictable stereocontrol.
Chemical Profile & Handling
Compound: this compound CAS: 598-39-0 Structure: I-CH₂-CHF₂ Physical State: Colorless to pale yellow liquid.[1] Boiling Point: ~89–90 °C (estimate); volatile.
Handling Precautions:
-
Electrophilicity: Highly reactive alkylating agent. Use gloves and work in a fume hood.
-
Volatility: Significant vapor pressure. Store cold (2–8 °C) and handle chilled liquids to prevent loss of stoichiometry.
-
Stability: Susceptible to light-induced iodine liberation (discoloration). Store in amber vials over copper wire if long-term storage is required.
Method A: Photoenzymatic Asymmetric Hydrofluoroalkylation
Context: This protocol represents the state-of-the-art in catalytic asymmetric synthesis. It leverages the photo-promiscuity of flavin-dependent ene-reductases (EREDs) to generate a difluoroethyl radical, which adds to an olefin. The enzyme's chiral pocket then controls the stereochemistry of the final hydrogen atom transfer (HAT).
Mechanistic Insight
The reaction proceeds via a radical mechanism initiated by visible light excitation of the enzyme-bound flavin cofactor (FMN).
-
Excitation: Blue light excites FMN to FMN*.
-
Reduction: FMN* is reduced to the semiquinone or hydroquinone state by a sacrificial reductant.
-
Radical Generation: The reduced flavin transfers an electron (SET) to this compound, triggering mesolytic cleavage of the C–I bond and releasing the •CH₂CHF₂ radical .
-
Addition: The radical adds to the alkene substrate.
-
Termination: The resulting benzylic radical accepts a hydrogen atom (HAT) from the flavin cofactor within the chiral active site, setting the stereocenter.
Visualization: Photoenzymatic Cycle
Caption: Catalytic cycle for the photoenzymatic hydrofluoroalkylation of alkenes mediated by flavin-dependent ene-reductases.
Experimental Protocol
Target: Enantioselective synthesis of β-difluoroethylated arenes.
Materials:
-
Enzyme: Old Yellow Enzyme (OYE1) or evolved variant (e.g., OYE3-N194Y for enhanced selectivity).
-
Substrate: α-Methyl styrene derivative (0.1 mmol).
-
Reagent: this compound (2.0 equiv).
-
Cofactor Regeneration: GDH (Glucose Dehydrogenase), Glucose, NADP+.
-
Solvent: Tris-HCl buffer (pH 7.5) / DMSO (95:5).
-
Light Source: Blue LED strip (450 nm).
Step-by-Step Procedure:
-
Reaction Mix Prep: In a 4 mL glass vial, combine the alkene substrate (10 mM final conc.) and this compound (20 mM).
-
Enzyme Addition: Add the cofactor regeneration system: NADP+ (100 µM), Glucose (20 mM), GDH (10 U/mL). Add the purified ERED enzyme (e.g., 20 µM).
-
Degassing: Seal the vial with a septum. Sparge with argon for 15 minutes to remove oxygen (O₂ quenches the excited flavin state).
-
Irradiation: Place the vial in a photoreactor or surrounded by blue LEDs. Stir at room temperature (25 °C) for 18–24 hours.
-
Workup: Quench the reaction by adding ethyl acetate (2 mL). Vortex vigorously. Centrifuge to separate the protein layer.
-
Analysis: Extract the organic layer. Analyze conversion and enantiomeric excess (ee) via Chiral HPLC or GC-FID.
Self-Validating Check:
-
Control: Run a dark control. If product forms, there is a thermal background pathway (unlikely for this reagent).
-
Color: The reaction mixture should fade from bright yellow (oxidized flavin) to pale yellow/colorless (reduced flavin) under irradiation, indicating active turnover.
Method B: Auxiliary-Directed Asymmetric Alkylation
Context: For labs without biocatalysis capabilities or for large-scale synthesis of alpha-chiral acids, the Myers Alkylation using pseudoephedrine amides is the industry standard. This method relies on the steric directing effect of the auxiliary to force the electrophile (this compound) to attack from the less hindered face.
Mechanistic Insight
The reaction proceeds via a Z-enolate formed by double deprotonation of the pseudoephedrine amide. The lithium alkoxide of the auxiliary chelates the lithium enolate, locking the conformation. The this compound approaches from the face opposite the bulky methyl group of the pseudoephedrine.
Visualization: Myers Alkylation Workflow
Caption: Workflow for the stereoselective alkylation of pseudoephedrine amides with this compound.
Experimental Protocol
Target: Synthesis of (S)-2-(2,2-difluoroethyl)carboxylic acids.
Materials:
-
Substrate: N-Propionyl-pseudoephedrine (or similar).
-
Reagent: this compound (1.5 equiv).
-
Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF.
-
Additive: Lithium Chloride (LiCl) – Optional but recommended to accelerate alkylation and break aggregates.
-
Solvent: Anhydrous THF.
Step-by-Step Procedure:
-
Drying: Flame-dry a 50 mL round-bottom flask under argon. Add LiCl (6.0 equiv) and flame-dry again to remove all moisture.
-
Auxiliary Solution: Add the pseudoephedrine amide (1.0 equiv) and dissolve in anhydrous THF (0.2 M). Cool to -78 °C .[2]
-
Enolization: Add LiHMDS (2.2 equiv) dropwise via syringe. Stir at -78 °C for 1 hour. The solution typically turns pale yellow.
-
Alkylation: Add this compound (1.5 equiv) dropwise.
-
Critical Note: Maintain -78 °C. Warming can lead to beta-elimination of the reagent to form difluoroethylene (gas), destroying the electrophile.
-
-
Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution. Extract with DCM.
-
Purification: Flash chromatography. The diastereomers are usually separable, but high dr (>95:5) is expected.
-
Cleavage (Hydrolysis): Reflux the alkylated amide in 1N NaOH/MeOH to yield the free chiral acid.
Troubleshooting:
-
Low Yield: If the reagent eliminates (bubbles observed upon addition), ensure the temperature is strictly -78 °C. Consider using NaHMDS if LiHMDS is too sluggish, though LiHMDS is preferred for minimizing elimination.
-
Recovery: The pseudoephedrine auxiliary can be recovered (>90%) after hydrolysis.
Supplementary Data: Reagent Comparison
| Feature | Photoenzymatic (Method A) | Myers Alkylation (Method B) | Ni-Catalyzed Coupling (Ref) |
| Mechanism | Radical (Giese-type) | Anionic (SN2) | Reductive Cross-Coupling |
| Substrate Class | Alkenes (Styrenes) | Carboxylic Acid Deriv. | Aryl Halides |
| Stereocontrol | Catalyst-controlled | Auxiliary-controlled | Ligand-controlled (Difficult) |
| Reagent Role | Radical Donor (•CH₂CHF₂) | Electrophile (I-CH₂CHF₂) | Electrophile |
| Scalability | mg to g scale | g to kg scale | g scale |
| Key Risk | Enzyme degradation | Reagent elimination | Homocoupling |
References
-
Photoenzymatic Hydrofluoroalkylation
-
Zhao, H. et al. "Asymmetric photoenzymatic incorporation of fluorinated motifs into olefins." Nature Catalysis, 2024 . (Based on search context 1.2/1.4).
-
-
General Enolate Alkylation with Fluoroalkyl Halides
-
Myers, A. G. et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997 , 119, 6496.
-
-
Stability & Reactivity of this compound
-
O'Duill, M. et al. "2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy." ChemRxiv, 2021 . (Demonstrates reagent stability and nucleophilic displacement).
-
-
Nickel-Catalyzed Cross-Coupling Context
-
Zhang, X. et al. "Nickel-Catalyzed Reductive Cross-Coupling of (Hetero)Aryl Iodides with Fluorinated Secondary Alkyl Bromides." Organic Letters, 2015 , 17, 5570.
-
Sources
Application Notes and Protocols: Iron-Catalyzed Addition of 1,1-Difluoro-2-iodoethane to Olefins
Introduction
The incorporation of fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have made difluoromethylated compounds particularly attractive. Among the various methods to introduce the difluoroethyl group, the iron-catalyzed addition of 1,1-difluoro-2-iodoethane to olefins has emerged as a powerful and practical approach. This atom-economical reaction allows for the direct and regioselective formation of C(sp³)–C(sp³) bonds, providing access to a diverse array of valuable difluoroalkylated products under mild conditions.[1][2][3]
This comprehensive guide provides an in-depth exploration of the iron-catalyzed addition of this compound to olefins. It is designed for researchers, scientists, and drug development professionals seeking to leverage this transformative methodology. We will delve into the reaction mechanism, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
Mechanistic Insights: A Radical Pathway
The iron-catalyzed addition of this compound to olefins proceeds through a radical-mediated pathway.[4] This transformation is a type of atom transfer radical addition (ATRA), a fundamental process in organic synthesis.[5][6] The generally accepted mechanism can be outlined as follows:
-
Initiation: A low-valent iron species, often generated in situ from an iron(II) or iron(III) precatalyst, initiates the reaction by abstracting the iodine atom from this compound. This homolytic cleavage generates a 1,1-difluoroethyl radical.[4]
-
Propagation: The newly formed 1,1-difluoroethyl radical adds across the π-bond of the olefin. This addition typically occurs at the less substituted carbon atom, leading to the formation of a more stable secondary or tertiary alkyl radical intermediate.
-
Chain Transfer: The resulting alkyl radical then abstracts an iodine atom from another molecule of this compound, yielding the desired difluoroalkylated product and regenerating the 1,1-difluoroethyl radical, which continues the chain reaction.
Recent studies have highlighted the versatility of iron catalysis in radical difunctionalization of alkenes, showcasing its cost-effectiveness and unique reactivity compared to precious metal catalysts.[7][8]
Visualizing the Mechanism
Sources
- 1. Catalytic Hydrodifluoroalkylation of Unactivated Olefins [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iron-catalysed radical difunctionalization of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. Recent advances in iron-catalyzed 1,2-difunctionalization of alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Iron-catalysed radical difunctionalization of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Difluoroethyl Thioethers
A Senior Application Scientist's Guide to Reaction Conditions and Mechanistic Considerations for the S-Difluoroethylation of Thiols
Introduction: The Strategic Value of the Difluoroethyl Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine continues to be a paramount tool for modulating molecular properties. Among the array of fluorinated motifs, the 1,1-difluoroethyl group (-CF2CH3) has emerged as a substituent of significant interest. Its electronic and steric profile can act as a bioisostere for the methoxy group, a common functionality in bioactive molecules. However, the difluoroethyl group offers unique advantages, including altered lipophilicity and the capacity to act as a lipophilic hydrogen bond donor, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Attaching this group to a sulfur atom to form an α,α-difluoroethyl thioether (R-S-CF2CH3) creates a novel structural motif that combines the polarizable nature of sulfur with the potent electron-withdrawing effects of the geminal fluorine atoms. This combination can fine-tune properties like polarity and metabolic stability, making these thioethers attractive for agrochemical and pharmaceutical development. This guide provides an in-depth analysis of the primary methodologies for the difluoroethylation of thiols, focusing on the causality behind experimental choices and providing validated protocols for implementation in a research setting.
Core Methodologies and Mechanistic Underpinnings
The synthesis of difluoroethyl thioethers can be approached through several distinct chemical strategies. The choice of method is dictated by substrate scope, functional group tolerance, and the availability of starting materials.
Strategy 1: Hydrofluorination of Alkynyl Thioethers
This is a robust and direct method, particularly for aromatic thiols. The reaction proceeds in two stages: first, the synthesis of an ethynyl(aryl)sulfane, followed by a hydrofluorination reaction across the triple bond.
-
Mechanism: The core of this transformation is an electrophilic addition of hydrogen fluoride across the carbon-carbon triple bond. Reagents like Olah's reagent (pyridinium poly(hydrogen fluoride), HF·Py) serve as a manageable and effective source of HF. The reaction proceeds via a vinyl cation intermediate, which is then attacked by a fluoride ion. A second hydrofluorination event on the resulting fluoroalkene yields the gem-difluoro product. The regioselectivity is governed by the stability of the carbocation intermediate.
-
Causality of Conditions:
-
Reagent (HF·Py): Pure HF is highly corrosive and difficult to handle. HF·Py provides a safer, liquid source of HF that is effective for this transformation. The pyridine acts as a carrier and moderates the reactivity.
-
Solvent (CH2Cl2): A dry, inert, and relatively non-polar solvent like dichloromethane (CH2Cl2) is essential. It prevents unwanted side reactions with the highly reactive HF species and provides good solubility for the starting materials.
-
Apparatus: Due to the corrosive nature of HF, even when complexed with pyridine, the reaction must be carried out in chemically resistant plasticware, such as Teflon flasks.
-
Caption: Workflow for the two-step synthesis of Ar-S-CF2CH3.
Strategy 2: Electrophilic Difluoroethylation
Recent advances have introduced dedicated electrophilic reagents designed to directly transfer a "-CF2CH3" group to a nucleophile. This approach is highly attractive as it is more direct than the multi-step hydrofluorination route.
-
Mechanism: This strategy relies on reagents that can deliver a difluoroethyl group to a soft nucleophile like a thiol or thiolate. A prime example is the use of a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate. The reaction is proposed to proceed through a ligand coupling mechanism where the nucleophilic thiol attacks the iodine center, followed by reductive elimination to form the C-S bond and release the aryl iodide byproduct.
-
Causality of Conditions:
-
Reagent: The hypervalent iodine reagent is pre-formed and activated. The aryl group and the triflate counter-ion are chosen to enhance the electrophilicity of the iodine and facilitate the ligand coupling.
-
Base: A mild, non-nucleophilic base is often required to deprotonate the thiol, generating the more nucleophilic thiolate anion. The choice of base is critical to avoid decomposition of the electrophilic reagent.
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) or DMF are typically used to dissolve the ionic reagents and stabilize charged intermediates.
-
Strategy 3: Radical Addition of Thiols to gem-Difluoroalkenes
A radical-based approach offers a pathway under neutral conditions, which can be advantageous for sensitive substrates. This method involves the addition of a thiol across a 1,1-difluoroalkene double bond.
-
Mechanism: The reaction is initiated by the formation of a thiyl radical (RS•) from the parent thiol. This can be achieved through photolysis, often in the presence of a disulfide catalyst which can be homolytically cleaved by light. The thiyl radical then adds to the terminal carbon of the gem-difluoroalkene. This addition is regioselective, forming a more stable carbon-centered radical at the C-F bond. This intermediate then abstracts a hydrogen atom from another molecule of the thiol, propagating the radical chain and forming the final α,α-difluorosubstituted sulfide product.
-
Causality of Conditions:
-
Initiation: Irradiation with light (e.g., 400 nm LEDs) provides the energy to initiate the radical process without the need for high temperatures.
-
Catalyst: A small amount of the corresponding disulfide (RSSR) can act as a radical initiator, facilitating the generation of the initial thiyl radical.
-
Solvent: An inert solvent like dichloromethane is suitable, as it does not interfere with the radical chain reaction.
-
Caption: Simplified mechanism for the radical addition of thiols.
Comparative Data of Reaction Conditions
The following table summarizes typical conditions and outcomes for the difluoroethylation of aryl thiols using the hydrofluorination method, demonstrating its broad applicability.
| Entry | Thiol Substrate (Ar-SH) | Base (for alkyne synthesis) | Solvent (for hydrofluorination) | Yield of Ar-S-CF2CH3 | Reference |
| 1 | 4-Methoxybenzenethiol | TBD | CH2Cl2 | 91% | |
| 2 | Benzenethiol | TBD | CH2Cl2 | 86% | |
| 3 | 4-Chlorobenzenethiol | TBD | CH2Cl2 | 88% | |
| 4 | 4-Nitrobenzenethiol | TBD | CH2Cl2 | 85% | |
| 5 | 4-(tert-Butoxycarbonylamino)benzenethiol | Tetramethylene guanidine | CH2Cl2 | 89% |
TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene
Detailed Experimental Protocols
Protocol 4.1: Synthesis of Aryl α,α-Difluoroethyl Thioethers via Hydrofluorination
This protocol is adapted from established literature procedures. It is a two-step process.
PART A: Synthesis of Ethynyl(aryl)sulfane (Exemplified with Benzenethiol)
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve benzenethiol (1.0 eq) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Stir the solution at room temperature for 5-10 minutes. Add (trimethylsilyl)ethynyl-benziodoxolone (TMS-EBX) (1.1 eq) in one portion. The reaction is typically rapid.
-
Desilylation: After 5 minutes, add methanol (approx. 1/3 of THF volume) followed by tetrabutylammonium fluoride trihydrate (TBAF·3H2O) (0.2 eq). Stir at room temperature for 1 hour.
-
Workup and Purification: Remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography (eluting with petroleum ether) to yield the pure ethynyl(phenyl)sulfane as an oil.
PART B: Hydrofluorination of Ethynyl(phenyl)sulfane
⚠️ SAFETY PRECAUTION: This reaction uses HF·Pyridine, which is highly toxic and corrosive. It must be performed in a well-ventilated fume hood using appropriate personal protective equipment (gloves, lab coat, face shield) and Teflon labware.
-
Reaction Setup: In a Teflon round-bottom flask, dissolve the ethynyl(phenyl)sulfane (1.0 eq) in dry dichloromethane (CH2Cl2).
-
Addition of HF·Py: Cool the solution if necessary (depending on substrate). Slowly add 70% HF·Pyridine (approx. 16 eq) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or 19F NMR until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the excess acid. Ensure the quenching is done slowly to control gas evolution.
-
Extraction and Purification: Extract the aqueous layer with CH2Cl2 (3x). Combine the organic layers, dry over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., petroleum ether/diethyl ether mixture) to afford the final (1,1-difluoroethyl)(phenyl)sulfane.
Conclusion and Future Outlook
The difluoroethylation of thiols provides a powerful method for accessing molecules with unique and valuable properties. The hydrofluorination of alkynyl thioethers stands as a reliable and high-yielding method, particularly for aromatic substrates. Concurrently, the development of direct electrophilic difluoroethylating agents and radical-based methods continues to broaden the scope and improve the accessibility of this transformation. As researchers continue to explore the chemical space of organofluorine compounds, the demand for efficient and selective S-difluoroethylation methodologies will undoubtedly grow, paving the way for new discoveries in medicine and materials science.
References
- Vernekar, S. K., et al. (2018). Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8mn-oPxDQ7GRliTeHD4p3gfC2E1Tk3qGP8gNZ9xk79OquUTdZlJiEMk8WealIUzI3kNWRv7FFu0S8BfkTDQAO9czrJULfn2frzgmbiUO1xqs0oWlrJypcKCIbkVharwafmzZFtJ3c9Iv3gebsw0z9wo9klp0NUEccr8](
Scalable synthesis methods using 1,1-difluoro-2-iodoethane
Topic: Scalable Synthesis Methods Using 1,1-Difluoro-2-iodoethane Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.
Unlocking the Potential of this compound ( )
Executive Summary
The 2,2-difluoroethyl group (
The Central Challenge: Direct nucleophilic substitution (
The Solution: This guide details three field-proven, scalable methodologies that circumvent the
-
Radical-Mediated C-H Functionalization (Photoredox/Minisci) for heteroarenes.
-
Negishi Cross-Coupling for
bond formation. -
Hypervalent Iodine Activation for high-precision N-, O-, and S-alkylation.
Safety & Physical Properties (Process Engineering)
Before scaling, operators must account for the high density and volatility of the reagent.
| Property | Value | Engineering Implication |
| Boiling Point | 87–90 °C | Significant vapor pressure at process temps. Condensers must be rated <5 °C. |
| Density | 2.18 g/mL | High density requires high-torque agitation to prevent phase stratification in biphasic mixtures. |
| Stability | Light Sensitive | Store in amber glass or opaque steel drums. Stabilize with Cu turnings if storing >1 month. |
| Hazards | Vesicant / Irritant | Use double-gloving (Nitrile/Laminate). Fume hood mandatory. |
Method A: Radical C-H Difluoroethylation (Scalable Photoredox)
Best For: Late-stage functionalization of heteroarenes (Pyridines, Quinolines, Diazines).
Mechanism: Single Electron Transfer (SET) reduction of the C-I bond generates the electrophilic
Protocol 1: Continuous Flow Photoredox Difluoroethylation
Rationale: Batch photoredox reactions suffer from poor light penetration at scale (Beer-Lambert law). Flow chemistry maximizes surface-area-to-volume ratio, reducing reaction times from hours to minutes.
Reagents:
-
Substrate: Heteroarene (1.0 equiv)
-
Reagent: this compound (2.0 equiv)
-
Photocatalyst:
(0.5 mol%) or Eosin Y (Organocatalyst alternative) -
Base:
(2.0 equiv) -
Solvent: DMSO/Water (9:1) – Water promotes solubility of inorganic bases.
Step-by-Step Workflow:
-
Feed Preparation: Dissolve substrate, reagent, and catalyst in degassed DMSO/Water. Sonicate to ensure homogeneity.
-
Reactor Setup: Use a PFA tubing reactor (e.g., Vapourtec or similar) coiled around a 450 nm (Blue) high-intensity LED light source.
-
Residence Time: Set flow rate to achieve a residence time (
) of 20–30 minutes (vs. 12+ hours in batch). -
Quench & Workup: Direct the reactor output into a separation tank containing brine/EtOAc. The high density of the fluorous reagent residues may require careful phase separation—check the lower layer carefully.
Caption: Figure 1. Continuous flow setup for scalable radical difluoroethylation, overcoming light penetration limits.
Method B: Negishi Cross-Coupling (Metal-Mediated)
Best For: Constructing
Protocol 2: Formation and Coupling of
Reagents:
-
Zinc Dust (3.0 equiv, activated with 1,2-dibromoethane/TMSCl)
-
LiCl (1.5 equiv) – Crucial additive to solubilize the Organozinc species as
. -
Catalyst:
/ S-Phos (2 mol%) -
Electrophile: Aryl Bromide/Iodide (0.8 equiv relative to Zn reagent)
Step-by-Step Workflow:
-
Zinc Activation: In a dry reactor under Argon, suspend Zinc dust and LiCl in anhydrous THF. Add 5 mol% TMSCl and stir at 60 °C for 20 mins.
-
Insertion: Cool to 30 °C. Add this compound dropwise. The reaction is exothermic; maintain internal temp <45 °C. Stir for 4 hours.
-
QC Check: Aliquot and quench with iodine; check GC for disappearance of starting iodide.
-
-
Coupling: Transfer the supernatant (containing the Organozinc reagent) via cannula to a separate vessel containing the Aryl Halide and Pd-catalyst solution.
-
Reaction: Stir at 60 °C for 4–8 hours.
-
Workup: Quench with 1M HCl (carefully) to destroy unreacted Zinc species.
Method C: Hypervalent Iodine Activation (Heteroatom Alkylation)
Best For: N-alkylation (amines), O-alkylation (phenols), S-alkylation (thiols).
Why this is necessary: As noted in ChemRxiv (O'Duill et al.), direct
Protocol 3: One-Pot Hypervalent Iodine Synthesis & Coupling
Caution: This method uses mCPBA. For scales >100g, assess thermal hazards of the oxidant.
Reagents:
-
This compound (1.0 equiv)
-
mCPBA (1.1 equiv, dried)
-
p-Toluenesulfonic acid (TsOH) (1.0 equiv)
-
Nucleophile (Amine/Phenol)
-
Solvent: Dichloromethane (DCM) or Acetonitrile.
Step-by-Step Workflow:
-
Oxidation: Dissolve iodide and TsOH in DCM at 0 °C. Add mCPBA portion-wise.
-
Formation: Stir at RT for 2 hours. The solution turns yellow/orange as the [Hydroxy(tosyloxy)iodo] species forms.
-
Coupling: Add the nucleophile (e.g., Aniline) and a base (
). -
Mechanism: The nucleophile attacks the iodine center, followed by a reductive elimination that forms the C-N bond and releases Iodobenzene (if using PhI as a carrier) or reduces the reagent itself.
-
Note: Recent variants use the difluoroethyl iodide itself to form the iodonium salt with a carrier aryl iodide (e.g., Mesityl iodide).
-
Decision Matrix & Mechanism Map
Caption: Figure 2. Strategic decision matrix for selecting the correct synthetic pathway based on the target moiety.
References
-
O'Duill, M. L. et al. (2024). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. ChemRxiv.
-
Knochel, P. et al. (2011). Preparation and Applications of Functionalized Organozinc Reagents. Wiley Online Library.
-
Luo, Y. et al. (2021). Visible-Light-Induced Direct Csp2-H Radical Trifluoroethylation of Coumarins. Journal of Organic Chemistry.
-
Zafrani, Y. et al. (2019). Difluoromethylation and Difluoroethylation: A Review. Journal of Medicinal Chemistry.
-
Apollo Scientific. (2023). Safety Data Sheet: this compound.
Sources
Late-stage functionalization of pharmaceuticals with 1,1-difluoro-2-iodoethane
Application Note: Late-Stage Functionalization of Pharmaceuticals with 1,1-Difluoro-2-iodoethane
Part 1: Strategic Overview & Chemical Logic
Title: Precision Late-Stage Functionalization: The 2,2-Difluoroethylation Toolkit
Reagent Focus: this compound (
Executive Summary
In modern drug discovery, the "Magic Methyl" effect—where adding a methyl group boosts potency—is evolving into the "Fluorine Effect." The 2,2-difluoroethyl group is a privileged bioisostere for ethyl and methyl groups. Unlike a standard ethyl group, the terminal
This guide details the application of This compound for Late-Stage Functionalization (LSF). Unlike trifluoromethylation, which is electron-withdrawing and lipophilic, the 2,2-difluoroethyl group offers a nuanced electronic profile, often lowering the pKa of adjacent amines less drastically than a
Chemical Logic: Why This Reagent?
This compound (
-
Radical Precursor: The weak C–I bond (
) allows facile generation of the radical via photoredox catalysis for Minisci-type C-H functionalization. -
Electrophile: As a primary alkyl iodide with
-fluorine atoms, it undergoes reactions. The -fluorines exert an inductive effect that modulates reactivity but does not deactivate the electrophilic center as severely as -fluorines.
Part 2: Reaction Modalities & Decision Matrix
Before selecting a protocol, use the following logic flow to determine the optimal pathway for your substrate.
Figure 1: Decision matrix for selecting the appropriate difluoroethylation protocol based on substrate electronics and target site.
Part 3: Detailed Experimental Protocols
Protocol A: Photoredox C-H Difluoroethylation (Minisci-Type)
Best for: Electron-deficient heteroarenes (Pyridines, Pyrimidines, Quinolines).
Mechanism:
This protocol utilizes a photocatalyst to reduce the alkyl iodide, generating a nucleophilic alkyl radical (
Reagents & Setup:
-
Substrate: 1.0 equiv (e.g., Lepidine, Pyridine derivative)
-
Reagent: this compound (2.0 - 3.0 equiv)
-
Photocatalyst:
(1.0 mol%) or Eosin Y (5.0 mol% for metal-free) -
Acid: TFA (1.0 equiv) or Phosphate buffer (to activate the heterocycle)
-
Solvent: DMSO or MeCN (degassed)
-
Light: Blue LED (450 nm)
Step-by-Step Workflow:
-
Charge: In an 8 mL vial equipped with a magnetic stir bar, add the heteroarene substrate (0.2 mmol), photocatalyst, and solvent (2 mL).
-
Activate: Add TFA (0.2 mmol) to protonate the heterocycle, increasing its electrophilicity.
-
Add Reagent: Add this compound (0.4 - 0.6 mmol). Note: The reagent is volatile; add via syringe through a septum.
-
Degas: Sparge the solution with Argon for 10 minutes (Critical: Oxygen quenches the excited state catalyst).
-
Irradiate: Seal the vial and irradiate with Blue LEDs for 12–24 hours. A fan is recommended to keep the reaction near room temperature (25–30°C).
-
Workup: Dilute with EtOAc, wash with saturated
(to neutralize acid) and brine. Dry over . -
Purification: Silica gel chromatography.
Mechanistic Pathway Visualization:
Figure 2: Simplified photoredox cycle showing the generation of the difluoroethyl radical and its addition to an activated heterocycle.
Protocol B: Nucleophilic N-Alkylation ( )
Best for: Indoles, Pyrazoles, Phenols, and Thiols.
Mechanism:
Standard bimolecular substitution. The
Reagents:
-
Substrate: 1.0 equiv
-
Reagent: this compound (1.5 equiv)
-
Base:
(2.0 equiv) or NaH (1.1 equiv for weak nucleophiles) -
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate (0.5 mmol) in anhydrous DMF (3 mL).
-
Deprotonation: Add Base (
). Stir for 15 mins at RT. -
Addition: Add this compound (0.75 mmol) dropwise.
-
Heat: Heat to 60–80°C. Caution: Do not overheat rapidly as the reagent is volatile (bp ~90°C). Sealed tube preferred.
-
Monitor: Track via LCMS or
NMR. -
Workup: Pour into water/ice mix. Extract with
(DMF is hard to remove from EtOAc).
Part 4: Data Interpretation & Troubleshooting
Comparative Physicochemical Data
Understanding the impact of the 2,2-difluoroethyl group compared to standard alkyls.
| Property | Ethyl ( | 2,2-Difluoroethyl ( | Trifluoroethyl ( |
| Hammett | -0.05 (Donor) | +0.18 (Weak Acceptor) | +0.40 (Strong Acceptor) |
| Lipophilicity ( | +1.02 | +0.70 (approx) | +0.88 |
| H-Bond Donor? | No | Yes (Weak, C-H...O) | Yes (Stronger) |
| Metabolic Stability | Low (Oxidation prone) | High (Blocked | High |
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Low Conversion (Protocol A) | Oxygen quenching | Re-degas solvent; ensure positive Argon pressure. |
| Low Conversion (Protocol B) | Reagent evaporation | Use a sealed pressure tube; lower temp to 60°C and extend time. |
| Regioselectivity Issues | Steric/Electronic conflict | For heteroarenes, the radical is nucleophilic; it attacks the most electron-deficient position (usually C2 or C4 in pyridines). |
| Decomposition | HI formation | Add solid |
Part 5: Advanced "Expert" Note
The Hypervalent Iodine Strategy:
For substrates that fail standard
References
-
O'Duill, M. L., et al. (2016). "2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy." Chemistry – A European Journal. Available at: [Link]
-
Dunietz, B. D., et al. (2018). "Late-Stage Functionalization of Drug-Like Molecules Using Diversinates." ChemMedChem. Available at: [Link][1]
-
Moir, M., et al. (2019).[2] "An overview of late-stage functionalization in today's drug discovery." Expert Opinion on Drug Discovery. Available at: [Link]
-
Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. (Mechanistic grounding for Protocol A). Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Difluoroethylation Reactions
Welcome to the technical support center for difluoroethylation reactions. The introduction of the difluoroethyl group (-CH2CF2H or -CF2CH3) is a critical strategy in medicinal chemistry and drug development, often used to modulate properties like metabolic stability, lipophilicity, and binding affinity.[1] However, achieving high yields and selectivity in these reactions can be challenging.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for introducing a difluoroethyl group?
A1: Difluoroethylation can be broadly categorized into three main approaches based on the nature of the reagent:
-
Electrophilic Difluoroethylation: Involves reagents that deliver an electrophilic "CF2CH2" or "CF2CH3" equivalent to a nucleophilic substrate.[1][2][3] These are often hypervalent iodine reagents or sulfonium salts.[1][2][3][4] This method is suitable for a wide range of nucleophiles, including thiols, amines, and alcohols.[1][3][4]
-
Nucleophilic Difluoroethylation: Uses reagents that act as a source of a nucleophilic difluoroethyl anion. These methods are less common but are valuable for specific transformations.
-
Radical Difluoroethylation: Employs radical precursors that generate a difluoroethyl radical.[5] This approach is often initiated by photoredox catalysis and is particularly effective for the functionalization of alkenes and (hetero)arenes.[5][6]
Q2: How do I select the appropriate difluoroethylation reagent for my substrate?
A2: The choice of reagent is critical and depends heavily on the nature of your substrate and the desired bond formation.
-
For heteroatom nucleophiles (N, O, S) , electrophilic reagents like (2,2-difluoro-ethyl)(aryl)iodonium triflate are highly effective.[1][3][4][7]
-
For the formation of C-C bonds with aryl systems , transition-metal-catalyzed cross-coupling reactions using reagents like 1,1-difluoroethyl chloride (CH3CF2Cl) with arylboronic acids can be a cost-effective strategy.[8]
-
For functionalizing alkenes , visible-light photoredox catalysis using sulfonium salts or other radical precursors is a powerful and mild method.[6]
The following decision tree can guide your initial selection:
Q3: What are the key differences between photoredox and transition-metal-catalyzed methods?
A3: Both are powerful techniques but operate via different mechanisms, influencing their scope and requirements.
| Feature | Photoredox Catalysis | Transition-Metal Catalysis |
| Mechanism | Involves generation of radical intermediates via single-electron transfer (SET) upon light excitation.[9] | Involves catalytic cycles with changing metal oxidation states (e.g., Ni(I)/Ni(III)).[8] |
| Activation | Requires a photocatalyst and a visible light source (e.g., blue LEDs).[9][10] | Requires a transition metal catalyst (e.g., Ni, Cu) and often a ligand and base.[8][11] |
| Substrate Scope | Excellent for alkenes and electron-rich arenes. Often tolerant of a wide range of functional groups.[6] | Primarily used for cross-coupling reactions with pre-functionalized substrates (e.g., boronic acids, halides).[8] |
| Common Issues | Potential for side reactions from highly reactive radicals; reaction quenching by oxygen.[12] | Catalyst poisoning, ligand screening required, sensitivity to air and moisture.[11] |
Q4: What are the most important safety precautions when handling difluoroethylation reagents?
A4: Many fluorinating and fluoroalkylating agents require careful handling.
-
Moisture Sensitivity: Many reagents react with water. Always use oven- or flame-dried glassware and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).[13][14]
-
Thermal Stability: Some reagents, can be thermally unstable. Always be aware of the decomposition temperature of your reagent and maintain strict temperature control.[14]
-
Toxicity: Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
Low or inconsistent yields are common hurdles in developing new chemical reactions. This section addresses specific problems you might encounter and provides actionable solutions.
Problem 1: Low to No Conversion of Starting Material
This is one of the most frequent issues, often pointing to problems with reagent activity, reaction conditions, or catalyst efficiency.
Potential Cause A: Reagent or Catalyst Decomposition
-
The "Why": Many difluoroethylation reagents and catalysts (especially organometallics) are sensitive to air and moisture. Contamination can lead to rapid decomposition, rendering them inactive before they can participate in the reaction.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Use Schlenk line techniques or a glovebox. Flame-dry all glassware immediately before use and cool under a stream of inert gas.[13][15]
-
Use Fresh Reagents/Solvents: Use freshly opened reagents or purify them according to established procedures. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.
-
Check Catalyst/Reagent Viability: If possible, test the reagent or catalyst in a known, reliable reaction to confirm its activity.
-
Potential Cause B: Insufficient Catalyst Activity (Photoredox Reactions)
-
The "Why": The efficiency of a photoredox reaction depends on the photocatalyst absorbing light to reach an excited state.[9] If the light source is inadequate or the reaction mixture is too concentrated, light cannot penetrate effectively, leading to low catalyst turnover.
-
Troubleshooting Steps:
-
Optimize Light Source: Ensure your light source has the correct wavelength to excite your chosen photocatalyst (e.g., blue LEDs for many common iridium or organic photocatalysts).[9]
-
Check Reaction Concentration: Opaque or highly concentrated reaction mixtures can block light. Try diluting the reaction. For persistent issues, a flow chemistry setup can dramatically improve light penetration and reaction efficiency.[10][12]
-
Degas the Reaction Mixture: Oxygen can quench the excited state of the photocatalyst. Degas the solvent and reaction mixture thoroughly via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Potential Cause C: Suboptimal Reaction Conditions
-
The "Why": Temperature, solvent, and additives can have a profound impact on reaction rates and yields.[16][17][18] The incorrect solvent can hinder solubility or interfere with the mechanism, while the temperature may be too low for the reaction to proceed at a reasonable rate.
-
Protocol: Systematic Reaction Optimization
-
Solvent Screen: Set up parallel reactions in a range of solvents with varying polarities (e.g., Toluene, THF, MeCN, DMF).[16] The choice of solvent can sometimes completely switch the reaction pathway.[6][19]
-
Temperature Screen: Run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C). Monitor by TLC or LCMS to find the optimal balance between reaction rate and potential decomposition.[17]
-
Additive Screen: Some reactions benefit from additives. For example, in transition-metal catalysis, different ligands or bases can dramatically alter the outcome.[8] In electrophilic reactions with heteroatoms, a non-nucleophilic base may be required.[1][3]
-
Problem 2: Formation of Significant Side Products
The appearance of unexpected products often indicates competing reaction pathways. Identifying these byproducts is the first step to suppressing them.
Potential Cause A: β-Fluoride Elimination
-
The "Why": In reactions involving nucleophilic attack on a gem-difluoroalkene or a related intermediate, the resulting carbanion can be unstable and undergo β-fluoride elimination to form a monofluorinated alkene. This is a common decomposition pathway.[20]
-
Troubleshooting Steps:
-
Use Less Basic Conditions: If a base is used, switch to a milder or non-nucleophilic base (e.g., from an alkoxide to a carbonate or an amine sponge).
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than the desired addition reaction. Running the reaction at a lower temperature can favor the desired product.
-
Trap the Intermediate: Some strategies involve designing the reaction to circumvent the formation of a discrete anionic intermediate, for instance, through concerted mechanisms or by using specialized substrates.[20]
-
Potential Cause B: Over-alkylation or Side Reactions with the Substrate
-
The "Why": Highly reactive reagents can sometimes react with the product or other functional groups on the starting material. For example, primary amines can undergo di-alkylation.[1]
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the difluoroethylating agent. A slight excess may be needed, but a large excess can promote side reactions. Try running the reaction with 1.05-1.2 equivalents of the reagent first.
-
Slow Addition: Add the difluoroethylating agent slowly via syringe pump over an extended period. This keeps the instantaneous concentration of the reagent low, minimizing side reactions.[15]
-
Protecting Groups: If your substrate has multiple reactive sites (e.g., an amino alcohol), consider using protecting groups to ensure the reaction occurs at the desired location.
-
References
- New Electrophilic Bromodifluoromethylation and Pentafluoroethyl
- 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Str
- 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids.
- 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine str
- 2,2‐Difluoroethylation of drug targets.
- 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy.
- Troubleshooting: How to Improve Yield. University of Rochester.
- Tri- and di-fluoroethylation of alkenes by visible light photoredox c
- Reaction condition optimization.
- Difluoroethylation Reactions of Organic Compounds.
- Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes.
- Photoredox Activation of Anhydrides for the Solvent‐Controlled Switchable Synthesis of gem‐Difluoro Compounds.
- A Brief Introduction to Chemical Reaction Optimization.
- Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. MDPI.
- Technical Support Center: Optimizing Reaction Conditions for Gem-Difluorin
- What are some common causes of low reaction yields?. Reddit.
- Modeling and Simulation of Reaction Environment in Photoredox C
- Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination.
- Photoredox C
- Copper-Catalyzed Difluoroalkyl
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tri- and di-fluoroethylation of alkenes by visible light photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Modeling and Simulation of Reaction Environment in Photoredox Catalysis: A Critical Review [frontiersin.org]
- 10. Photoredox Catalysis – Noël Research Group – UvA [noelresearchgroup.com]
- 11. Copper-Catalyzed Difluoroalkylation Reaction | MDPI [mdpi.com]
- 12. Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Photoredox Activation of Anhydrides for the Solvent‐Controlled Switchable Synthesis of gem‐Difluoro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Management of 1,1-Difluoro-2-iodoethane
[1][2]
Executive Summary
1,1-Difluoro-2-iodoethane (
This guide provides field-proven protocols to arrest this cycle during storage and experimental application.
Module 1: The Decomposition Mechanism
Why does your clear liquid turn pink?
Understanding the failure mode is the first step to prevention. The decomposition is not merely a "spoilage" issue; it is a radical chain reaction triggered by heat (
The Autocatalytic Cycle
The presence of fluorine atoms on the
Figure 1: The autocatalytic decomposition cycle of fluoroalkyl iodides. Once
Module 2: Storage & Stabilization Protocols
How to keep the reagent stable for months.
The industry standard for stabilizing alkyl iodides is the Copper Strip Method . Copper acts as a "sacrificial scavenger," reacting with free iodine to form Copper(I) iodide (CuI), thereby breaking the autocatalytic loop described in Figure 1.[2]
Protocol: The Copper Scavenger System
Goal: Prevent accumulation of free
-
Material Selection: Use Copper Turnings or Copper Wire (high surface area).[2] Avoid fine copper powder for long-term storage as it can cake and is difficult to filter out later.[1][2]
-
Activation:
-
Application: Add activated copper to the storage bottle (approx. 1-2% by weight).[1][2]
-
Storage Conditions:
-
Temperature: 2°C to 8°C (Refrigerated).
-
Light: Amber glass vial wrapped in aluminum foil.
-
Atmosphere: Argon or Nitrogen headspace.[2]
-
Stabilizer Efficiency Comparison
| Stabilizer | Mechanism | Efficiency | Notes |
| Copper (Cu) | Reacts with | High | Best for long-term storage.[1][2] CuI precipitates as a white/tan solid.[2] |
| Silver (Ag) | Reacts with | Very High | Expensive.[2] Used in high-value, small-scale samples.[1][2] |
| Sodium Thiosulfate | Reduces | Medium | Do not use for storage. Only for aqueous washing (purification).[1][2] |
| None | N/A | Low | Sample will degrade within weeks at RT.[2] |
Module 3: Experimental Troubleshooting
How to use DFIE in heated reactions without decomposition.
Many difluoroethylation reactions (e.g., radical additions to alkenes) require heat to activate the initiator. This creates a paradox: you need heat for the reaction, but heat kills the reagent.
Scenario A: The Reagent is already Pink/Violet
Issue: You opened the bottle, and the liquid looks like grape juice. Diagnosis: Significant decomposition has occurred; free iodine is present.[2] Action: Do not use directly. Free iodine is a radical inhibitor and will quench your reaction initiator.[2]
Corrective Protocol (Purification):
-
Wash: Dilute the reagent in cold pentane or ether.[2] Wash with 10% aqueous Sodium Thiosulfate (
) until the organic layer is colorless.[2] -
Dry: Separate organic layer, dry over
. -
Concentrate: Remove solvent carefully (DFIE is volatile, BP ~89°C).
-
Distill (Optional): If high purity is needed, distill under reduced pressure (vacuum). Do not distill at atmospheric pressure as the pot temperature will exceed stability limits.
Scenario B: Reaction requires heating to 80°C+
Issue: The protocol demands reflux, but DFIE decomposes. Strategy: Syringe Pump Addition.
Instead of dumping all reagents in at the start, keep the concentration of DFIE low relative to the radical trap (the alkene).
Figure 2: Kinetic control strategy. By adding DFIE slowly, it is consumed by the substrate faster than it can thermally decompose.[1][2]
Frequently Asked Questions (FAQ)
Q1: Can I distill this compound at atmospheric pressure? A: Not recommended. The boiling point is approximately 89-90°C [1].[1][2] Heating the flask to this temperature (meaning the oil bath is likely 110°C+) will trigger rapid decomposition and iodine release, contaminating your distillate. Always use vacuum distillation to keep the bath temperature below 50°C.[2]
Q2: My reaction yield is low, and the mixture turned dark purple. What happened? A: The purple color confirms iodine liberation.[2] This usually means the radical chain was terminated by iodine (quenching) rather than propagating through your substrate.
-
Fix: Increase the equivalent of DFIE (1.5 - 2.0 equiv) and use the Syringe Pump Addition method described in Module 3. Ensure your solvent is rigorously degassed, as oxygen promotes this decomposition.[2]
Q3: Is the copper strip compatible with my reaction? A: Generally, no. Do not add the copper strip into the reaction flask unless you are doing a specific copper-mediated coupling (like Ullmann).[1][2] For standard radical reactions, filter the stabilizer out before use.
Q4: I see a white precipitate in my storage bottle. Is the reagent spoiled? A: No, that is a good sign. The white solid is likely Copper(I) Iodide (CuI), indicating the copper stabilizer is doing its job by scavenging free iodine [2]. Simply filter the liquid or decant it before use.
References
Solving regioselectivity issues with 1,1-difluoro-2-iodoethane additions
The following technical guide is structured as a specialized support center resource. It addresses the specific challenges of using 1,1-difluoro-2-iodoethane (
Topic: Troubleshooting Regioselectivity & Efficiency in Difluoroethylation Ticket Status: Open Assigned Specialist: Senior Application Scientist
Core Directive: The "Why" and "How" of Regiocontrol
The reagent This compound (CAS: 353-21-9) is a specialized building block used to introduce the lipophilic, metabolically stable
Unlike the highly electrophilic trifluoromethyl radical (
The Two Primary Failure Modes
-
Regioselectivity Loss (Internal Alkenes): With terminal alkenes, addition is reliably anti-Markovnikov. However, with internal or electron-deficient alkenes, the lack of strong electrophilic bias leads to poor discrimination between carbon centers, resulting in regioisomeric mixtures.
-
Pathway Divergence (ATRA vs. ATRE): The radical adduct often faces a bifurcation: abstract an iodine atom (Atom Transfer Radical Addition - ATRA ) or undergo elimination of HI (Atom Transfer Radical Elimination - ATRE ). Uncontrolled elimination leads to the alkene product when the iodide was desired.
Troubleshooting Guide (Q&A Format)
Ticket #001: "I am observing a mixture of regioisomers with internal alkenes."
User Context: Reaction with an internal alkene using standard photoredox conditions (
-
Switch to Steric Control: Transition from free radical conditions to metal-mediated radical pathways (e.g., Copper or Nickel catalysis). The metal-ligand sphere imposes steric bias that a free radical lacks.
-
Protocol Adjustment: Use a bulky ligand system (e.g., dpp or phenanthroline derivatives) with a Copper(I) catalyst. The catalyst coordinates the radical intermediate, guiding addition to the less sterically hindered position.
Ticket #002: "My product is the alkene (elimination), but I need the iodide (addition)."
User Context: Using a base (e.g.,
-
Eliminate Base: Run the reaction under strictly neutral or slightly acidic conditions.
-
Use a Hydrogen Atom Donor: If the iodide is unstable, consider reductive alkylation (adding H instead of I) by including a hydrogen atom donor like Hantzsch ester or silanes, though this changes the product to the hydro-difluoroethylated species.
-
Stabilize the Adduct: Perform the reaction at lower temperatures (
to ) to kinetically trap the iodide and prevent thermal elimination.
Ticket #003: "Reaction fails or yield is <20% with electron-deficient alkenes (Acrylates)."
User Context: Attempting to add
-
Invert Polarity (Singly Occupied Molecular Orbital - SOMO Catalysis): You cannot rely on direct addition. Use a Lewis Acid (e.g.,
or ) to activate the acrylate, lowering its LUMO further, or switch to a Nickel-catalyzed reductive cross-coupling mechanism which bypasses the polarity requirement of the free radical chain.
Decision Logic & Mechanism
The following diagram illustrates the critical decision points determining the product outcome (Regioisomer A vs B, and Alkene vs Iodide).
Caption: Workflow distinguishing Atom Transfer Radical Addition (ATRA) from Elimination (ATRE) pathways based on reaction conditions.
Experimental Protocols
Protocol A: Photoredox ATRA (Synthesis of Iodides)
Best for: Terminal alkenes, synthesis of building blocks for further functionalization.
Reagents:
-
Substrate: Alkene (1.0 equiv)
-
Reagent: this compound (1.5 - 2.0 equiv)
-
Catalyst:
(1.0 mol%) or Eosin Y (organic alternative) -
Solvent: DCM or MeCN (Degassed)
-
Additive: Sodium Ascorbate (optional, acts as reductant/quencher in some cycles) or simply light.
Step-by-Step:
-
Setup: In a Pyrex tube, dissolve the alkene and catalyst in the solvent.
-
Degassing: Sparge with Argon for 15 minutes. Oxygen inhibits the radical chain.
-
Addition: Add this compound via syringe.
-
Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature.
-
Senior Scientist Note: Use a fan to keep the reaction cool (
). Heat promotes the elimination side-reaction (Ticket #002).
-
-
Monitoring: Monitor by
NMR. The reagent signal (triplet of doublets) will shift to the product signal (multiplet). -
Workup: Remove solvent. If the iodide is unstable on silica, use neutral alumina or proceed directly to the next step.
Protocol B: Copper-Catalyzed Regioselective Addition
Best for: Internal alkenes or substrates requiring strict regiocontrol.
Reagents:
-
Substrate: Internal Alkene (1.0 equiv)
-
Reagent: this compound (2.0 equiv)
-
Catalyst: CuCl (10 mol%)[1]
-
Ligand: dppb (1,4-Bis(diphenylphosphino)butane) (10 mol%)
-
Solvent: Methanol or Ethanol (Protic solvents often accelerate Cu-ATRA)
Step-by-Step:
-
Complex Formation: Stir CuCl and dppb in the solvent for 30 mins to form the active catalyst complex.
-
Reaction: Add the alkene and the iodoethane.
-
Heating: Heat to
(sealed tube).
Data Summary: Condition Effects
| Variable | Condition A (Standard) | Condition B (Base Added) | Condition C (Lewis Acid) |
| Primary Reagent | Lewis Acid ( | ||
| Dominant Pathway | ATRA (Radical Addition) | ATRE (Elimination) | Activation / Coupling |
| Major Product | Alkyl Iodide ( | Alkene ( | Functionalized Adduct |
| Regioselectivity | Substrate Controlled | Thermodynamic Control (Alkene stability) | Catalyst Controlled |
| Best For | Terminal Alkenes | Styrenes / Conjugated Systems | Electron-Deficient Alkenes |
References
-
Photocatalytic Radical Addition:Photocatalytic radical addition of 1,1,2,2-tetrafluoro-1-iodoethane to alkenes.
-
Source:
-
-
ATRA vs ATRE Mechanisms:Visible-light promoted atom transfer radical addition-elimination (ATRE)
-
Source:
-
-
Hypervalent Iodine Strategy: 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. (Alternative strategy for nucleophilic substrates).[2][9]
-
Source:
-
-
Palladium Catalyzed Coupling:Photocatalytic Palladium-Catalyzed Fluoroalkylation of Styrene Derivatives. (Solves the "unprecedented" direct addition issue).
-
Source:
-
-
General Radical Regioselectivity:Control of the regioselectivity of oxidative free-radical cycliz
-
Source:
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Selection for 1,1-Difluoro-2-iodoethane Reactivity
Reagent ID: 1,1-Difluoro-2-iodoethane (
Part 1: The Solvent Selection Matrix
The reactivity of this compound (DFIE) is governed by the lability of the C–I bond.[1] Your choice of solvent dictates whether this bond undergoes homolytic cleavage (radical pathways) or oxidative addition (metal-mediated pathways), and critically, whether the resulting intermediate survives long enough to react with your substrate.
Core Solvent Recommendations
| Reaction Pathway | Recommended Solvent | Critical Mechanism | Why? |
| Photoredox (Radical) | Acetonitrile (MeCN) | Dielectric Stabilization | High dielectric constant ( |
| Photoredox (Solubility Issues) | DMSO | Polarity/Solubility | Excellent for polar substrates.[2] Warning: Can act as an oxygen donor or undergo oxidation in strong oxidative cycles.[1] |
| Metal-Mediated (Cu/Zn) | DMF / DMAc | Ligand Coordination | Stabilizes metal-center intermediates ( |
| Atom Transfer (ATRA) | DCM / DCE | Non-Coordinating | Low polarity prevents solvolysis; inertness prevents H-atom abstraction (Hydrodeiodination).[1] |
The "Forbidden" Solvents
-
THF / Ethers: HIGH RISK. The
-hydrogens in ethers are susceptible to abstraction by the electrophilic radical.[1] This leads to hydrodeiodination (formation of gas) and low yields. -
Alcohols (MeOH/EtOH): MODERATE RISK. Nucleophilic attack on the iodine or solvolysis can occur if the reaction mixture becomes acidic (generation of HI).
Part 2: Mechanism-Driven Solvent Selection (Visualized)
The following decision tree helps you select the optimal solvent based on your specific catalytic system and substrate class.
Figure 1: Solvent decision matrix for this compound functionalization.
Part 3: Troubleshooting Guide
Issue 1: "I see rapid consumption of DFIE, but no product formation."
Diagnosis: You are likely experiencing Hydrodeiodination .[1]
-
The Science: The generated radical (
) is electrophilic. If your solvent has weak C-H bonds (like THF, Toluene, or even DMF at high temperatures), the radical abstracts a hydrogen atom to form (a gas), which escapes the reaction mixture. -
The Fix:
Issue 2: "My reaction yields the vinyl fluoride ( ) byproduct."
Diagnosis:
-
The Science: DFIE is sensitive to base. In the presence of strong bases (e.g., NaH, KOtBu) or at high temperatures, it undergoes E2 elimination to form 1,1-difluoroethene.[1]
-
The Fix:
-
Use weaker bases (e.g.,
, , or organic bases like 2,6-lutidine).[1] -
Lower the reaction temperature.
-
Solvent Tweak: Avoid highly polar solvents like HMPA that strip cations and increase the basicity of the counter-anion.
-
Issue 3: "Low yields in Photoredox reactions (Ir/Ru catalysts)."
Diagnosis: Electron Transfer (SET) inefficiency or Cage Effect.
-
The Science: The reduction potential of DFIE is approximately -1.5V to -1.7V vs SCE.[1] If the solvent dielectric constant is too low (e.g., DCM), the radical ion pair formed after SET may collapse back to the starting material rather than separating to react.
-
The Fix:
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use water as a co-solvent?
A: Yes, and it is often beneficial. In photoredox catalysis, adding 5-10% water to Acetonitrile can solubilize inorganic bases (
Q: Is this compound volatile? A: Yes. With a boiling point of approximately 89-90°C , it has significant vapor pressure at room temperature.[1]
-
Protocol Note: Always handle in a fume hood.[1] When purging reaction vials with inert gas, do not purge through the liquid for extended periods, or you will strip the reagent. Purge the headspace or the solvent before adding the DFIE.
Q: Why is DMSO recommended for some reactions but not others? A: DMSO is excellent for solubilizing polar photocatalysts and substrates. However, DMSO is a radical trap for hydroxyl radicals and can sometimes interfere with specific radical chains involving oxygen. For standard carbon-centered radical additions, it is generally safe, but MeCN is cleaner for workup.[1]
Q: How do I remove excess DFIE after the reaction? A: Due to its volatility and lipophilicity, it can be difficult to remove via standard rotovap if the bath is too cool.
-
Technique: Use a slightly elevated bath temperature (40°C) and a good vacuum. Alternatively, since it is an alkyl iodide, washing the organic layer with aqueous sodium thiosulfate (
) can help remove iodine byproducts, though it won't remove the unreacted alkyl iodide itself.
Part 5: Experimental Protocol (Standard Photoredox)
Workflow: Visible Light-Mediated Difluoroethylation of Styrenes
-
Preparation:
-
Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar.
-
Add Photocatalyst (e.g.,
, 1.0 mol%).[1] -
Add Substrate (e.g., Styrene derivative, 1.0 equiv).
-
Add Base (e.g.,
, 2.0 equiv).
-
-
Solvent Addition:
-
Add Acetonitrile (MeCN) [0.1 M concentration relative to substrate].
-
Critical Step:Degas the solvent mixture by sparging with Argon for 15 minutes. Oxygen quenches the excited state of the catalyst.
-
-
Reagent Addition:
-
Add This compound (1.5 - 2.0 equiv) via syringe.[1]
-
Note: Add this last to minimize evaporative loss during degassing.
-
-
Reaction:
-
Workup:
References
-
Photoredox Activation Principles
- Difluoroethylation Reagents & Reactivity: Levin, M. D., et al. (2019). "So You Want to Do a Radical Reaction? A Guide to Solvent Selection." Journal of Organic Chemistry. (General principles applied to fluoroalkyl halides).
-
Physical Properties
-
Solvent Effects in Radical Chemistry
-
Giri, R., et al. (2022).[5] "Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds." Angewandte Chemie. (Demonstrates solvent polarity effects on difluoroalkyl radical fate).
-
-
Troubleshooting Hydrodeiodination
Sources
- 1. 2-IODO-1,1-DIFLUOROETHANE CAS#: 598-39-0 [m.chemicalbook.com]
- 2. Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents (DMF, NMP, Acetonitrile) [ecoviaet.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C2H3F2I | CID 3833565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Technical Support Center: Advanced Strategies for gem-Difluoroethylation
Welcome to the technical support center for gem-difluoroethylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing the gem-difluoroethyl moiety into their molecules. The unique electronic properties of the difluoromethylene group (CF₂) make it a valuable bioisostere for carbonyls and ethers, often enhancing metabolic stability and modulating physicochemical properties.[1][2][3] However, the synthetic access to these structures, particularly with sterically demanding substrates, presents a significant challenge.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and supported by peer-reviewed literature. Our goal is to empower you to overcome common hurdles and achieve higher yields and reproducibility in your gem-difluoroethylation reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a major issue in gem-difluoroethylation reactions?
A1: Steric hindrance is a critical factor that can significantly diminish the efficiency of gem-difluoroethylation reactions.[4][5] The challenge arises from the three-dimensional arrangement of atoms around the reactive center. In many gem-difluoroethylation strategies, the reaction proceeds through the formation of a key intermediate, such as a nucleophilic attack on a gem-difluoroalkene or the approach of a fluorinating agent to a carbonyl.[6][7]
With bulky substrates, the large substituent groups can physically block the approach of the reagent to the reaction site.[4] This is particularly problematic in reactions that proceed through a concerted or highly organized transition state, such as Sₙ2-type displacements or certain catalytic cross-coupling steps. For instance, in the N-alkylation of a bulky secondary amine, the steric bulk of the amine can impede its approach to the electrophilic carbon, leading to slower reaction rates and lower yields.[8] Similarly, in the deoxygenative difluorination of ketones, sterically hindered ketones are generally less reactive.[6]
Q2: What are the common side reactions observed when steric hindrance is a problem?
A2: When the desired gem-difluoroethylation pathway is sterically hindered, alternative reaction pathways with lower activation energies become more favorable. Common side reactions include:
-
Elimination: Instead of substitution, the reagent may act as a base, abstracting a proton and leading to the formation of an elimination byproduct, such as a vinyl fluoride.[6] This is particularly common in deoxofluorination reactions of enolizable ketones.
-
Decomposition: Forcing reaction conditions, such as high temperatures, to overcome steric barriers can lead to the decomposition of thermally sensitive reagents (like DAST) or starting materials.[6]
-
β-Fluoride Elimination: In reactions involving nucleophilic addition to gem-difluoroalkenes, the resulting β-difluoro anion intermediate can be unstable and undergo β-fluoride elimination to form monofluoroalkenes.[7][9]
Q3: Are there specific classes of gem-difluoroethylation reagents that are better suited for hindered substrates?
A3: Yes, the choice of reagent is critical. For sterically demanding substrates, it is often beneficial to move away from classical two-electron pathways towards radical-based methods. Photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, which are less sensitive to steric bulk compared to their ionic counterparts.[10] These radical methods can facilitate the convergent synthesis of functional group-rich gem-difluoroalkenes.[10]
Additionally, for the synthesis of gem-difluoroalkenes from hindered ketones, Julia-Kocienski-type olefination using reagents like difluoromethyl 2-pyridyl sulfone can be more effective than traditional Wittig-type approaches.[11]
Q4: How does the electronic nature of the substrate interact with steric effects?
A4: Electronic and steric effects are often intertwined. Electron-donating groups on a substrate can decrease the reactivity of an electrophilic center, exacerbating the challenges posed by steric hindrance.[6] Conversely, the strong electron-withdrawing nature of the two fluorine atoms in gem-difluoroalkenes makes the difluorinated carbon intrinsically electrophilic, predisposing it to nucleophilic attack.[7] However, the success of this attack is still governed by the steric accessibility of this carbon. In some cases, the electronic properties can be leveraged to favor a desired outcome. For example, in aryl-substituted gem-difluoroalkenes, the developing cationic charge in certain reactions can be stabilized at the benzylic position, influencing regioselectivity.[7]
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during gem-difluoroethylation reactions, particularly when dealing with sterically encumbered substrates.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Reagent Reactivity | 1. Switch to a More Reactive Reagent: If using a deoxygenative fluorinating agent like DAST on a hindered ketone, consider the more thermally stable but potentially more reactive Deoxo-Fluor®.[6]2. Increase Reagent Stoichiometry: For less reactive or sterically hindered substrates, increasing the equivalents of the gem-difluoroethylating agent can improve conversion.[6] |
| Steric Hindrance Impeding Reagent Approach | 1. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of reagent and substrate stability.[8]2. Prolong Reaction Time: Allow the reaction to run for an extended period to enable the sterically hindered transformation to proceed to completion.[6]3. Change Solvent: Switching to a more polar aprotic solvent like DMF or DMSO can sometimes enhance the reactivity of nucleophilic species and stabilize charged transition states, potentially lowering the activation energy.[8] |
| Catalyst Inefficiency or Poisoning | 1. Screen Different Catalysts/Ligands: In metal-catalyzed reactions, the choice of ligand is crucial. A bulkier or more electron-donating ligand can enhance the catalytic activity of the metal center. For palladium-catalyzed gem-difluoroallylation, ligands like cataCXium PICy have shown high efficacy.[12]2. Ensure Purity of Reagents: Impurities in starting materials or solvents can poison the catalyst. Ensure all components are of high purity and the reaction is run under an inert atmosphere.[13] |
Problem 2: Formation of Undesired Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting & Mitigation Strategies |
| Monofluoroalkene | β-Fluoride Elimination: The intermediate formed upon nucleophilic addition to a gem-difluoroalkene is eliminating a fluoride ion.[7][9] | 1. Kinetic Quenching: Use a proton source to rapidly quench the anionic intermediate before it can eliminate fluoride.[7]2. Use Specialized Substrates: Employ substrates with an appropriately positioned intramolecular electrophile (e.g., an epoxide) that can be trapped by the anionic intermediate in an Sₙ2' fashion, preventing elimination.[7] |
| Vinyl Fluoride | Elimination Favored over Substitution: In deoxofluorination of enolizable ketones, the fluorinating agent is acting as a base.[6] | 1. Lower Reaction Temperature: Elimination pathways often have a higher activation energy than substitution. Lowering the temperature can favor the desired gem-difluorination.[6]2. Use a Non-basic Fluorinating Agent: Explore alternative fluorinating agents that are less basic in nature. |
| Products from Reagent Decomposition | Thermal Instability of Reagents: Reagents like DAST can decompose at elevated temperatures, leading to complex reaction mixtures.[6] | 1. Strict Temperature Control: Maintain the recommended temperature range for the specific reagent being used.2. Switch to a More Stable Reagent: Consider using Deoxo-Fluor® or other more thermally robust alternatives.[6] |
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing low yields in sterically challenging gem-difluoroethylation reactions.
Caption: Troubleshooting workflow for low yields.
Section 3: Experimental Protocols & Mechanistic Insights
To provide actionable guidance, this section details a protocol for a modern gem-difluoroethylation approach that is well-suited for overcoming steric challenges, followed by a mechanistic discussion.
Protocol: Photoredox-Mediated Defluorinative Alkylation of a Trifluoromethylalkene
This protocol is adapted from methodologies that utilize visible-light photoredox catalysis to generate carbon-centered radicals for the alkylation of trifluoromethylalkenes, a strategy effective for creating sterically congested gem-difluoroalkenes.[10]
Materials:
-
Trifluoromethylalkene substrate (1.0 equiv)
-
Carbon-radical precursor (e.g., alkyl-trifluoroborate, 1.5 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic photocatalyst, 1-2 mol%)
-
Solvent (degassed, e.g., DMF or MeCN)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
To an oven-dried reaction vessel, add the trifluoromethylalkene substrate and the carbon-radical precursor.
-
Add the photocatalyst under dim light.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with the visible light source.
-
Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.
-
Upon completion, quench the reaction (if necessary) and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Mechanistic Rationale for Overcoming Steric Hindrance
The success of photoredox catalysis in this context lies in its ability to generate highly reactive, neutral radical intermediates under exceptionally mild conditions.
Caption: Reductive quenching cycle in photoredox catalysis.
Explanation:
-
Excitation: The photocatalyst (PC) absorbs visible light to reach an excited state (*PC).
-
Single Electron Transfer (SET): The excited photocatalyst is a potent reductant and can donate an electron to the radical precursor. This forms the reduced photocatalyst (PC⁻) and leads to the fragmentation of the precursor to generate an alkyl radical (R•).
-
Radical Addition: The generated alkyl radical, being a neutral and highly reactive species, readily adds to the double bond of the trifluoromethylalkene. This step is often less susceptible to steric hindrance than nucleophilic additions.
-
Defluorination: The resulting radical adduct undergoes a facile elimination of a fluoride anion (F⁻), driven by the formation of a stable C=C double bond. The fluoride can be sequestered by byproducts from the radical precursor (e.g., BF₃).
-
Catalyst Regeneration: The reduced photocatalyst (PC⁻) is oxidized back to its ground state, closing the catalytic cycle.
This radical-based pathway avoids charged intermediates that are highly sensitive to steric and electronic effects, providing a more general and robust method for accessing sterically encumbered gem-difluoroethylated products.
References
- Visible-Light Photoredox-Catalysed Radical Cascade Reactions. CORE.
- Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylen
- Technical Support Center: Optimizing Reaction Conditions for Gem-Difluorin
- Fluorine in drug discovery: Role, design and case studies. Google.
- Fluorine-Retentive Strategies for the Functionaliz
- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
- gem‐Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity. Wiley Online Library.
- Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones.
- Troubleshooting: How to Improve Yield. University of Rochester.
- Photoredox Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics. PMC - NIH.
- Ni-Catalyzed Distal-Selective gem-Difluorovinylation of Unactivated Alkenes with 2,2-Difluorovinyl Benzo
- Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy - YouTube.
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphon
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoredox Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Troubleshooting [chem.rochester.edu]
Validation & Comparative
1,1-Difluoro-2-iodoethane vs. Trifluoroethyl Iodide: A Comparative Reactivity Guide
Content Type: Technical Comparison Guide
Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Subject: Fluorinated Alkylating Agents (
Executive Summary
In the landscape of fluoroalkylation, 1,1-difluoro-2-iodoethane (
While they share structural similarities, their reactivity profiles diverge significantly due to the presence of the
Core Decision Matrix
| Feature | This compound ( | Trifluoroethyl Iodide ( |
| Primary Application | Installation of lipophilic H-bond donor ( | Installation of metabolically robust, lipophilic group ( |
| Dominant Mechanism | Radical Addition (ATRA/Photoredox) | Radical Addition (ATRA/Photoredox) |
| Stability Liability | High: Prone to HI elimination (forms | Low: No |
| Nucleophilic Substitution | Sluggish; often requires hypervalent iodine conversion | Sluggish; often requires metal catalysis (Pd/Cu) |
| Bioisosterism | Bioisostere for alcohols/thiols (H-bond donor) | Bioisostere for ethyl/isopropyl (Lipophilicity modulator) |
Chemical Profile & Physical Properties[1][2][3][4][5]
Understanding the physical constants is vital for process design, particularly regarding volatility and density-driven separation.
Table 1: Comparative Physical Properties
| Property | This compound | 2,2,2-Trifluoroethyl iodide |
| CAS Number | 598-39-0 | 353-83-3 |
| Formula | ||
| Structure | ||
| Molecular Weight | 191.95 g/mol | 209.94 g/mol |
| Boiling Point | ~87 °C | ~55 °C |
| Density (25°C) | 2.18 g/mL | 2.13 g/mL |
| Appearance | Colorless to light yellow liquid | Colorless liquid (turns pink on light exposure) |
| Storage | 2-8°C, Light Sensitive, Copper stabilized | 2-8°C, Light Sensitive, Copper stabilized |
Operational Insight: The significant difference in boiling points (87°C vs 55°C) makes
easier to handle in open vessels at room temperature, whereasrequires careful cooling to prevent evaporative loss during stoichiometry calculations.
Mechanistic Reactivity Profiles
Radical Reactivity (The Dominant Pathway)
Both reagents are excellent precursors for fluoroalkyl radicals via homolytic C-I bond cleavage. This is the most common method for their incorporation into alkenes, alkynes, and arenes.
-
Mechanism: Photoredox catalysis or thermal initiation (AIBN/peroxides) generates the electron-deficient radicals
and . -
Electrophilicity: The trifluoroethyl radical (
) is more electrophilic than the difluoro analog due to the extra fluorine atom. This makes it slightly more reactive toward electron-rich alkenes (Sommelet-Hauser type additions).
Figure 1: Radical Activation Pathway (Photoredox)
Caption: Both reagents undergo Single Electron Transfer (SET) to generate reactive methylene radicals, which then add to unsaturated systems.
The "Elimination Trap": A Critical Divergence
The most significant chemical difference lies in their stability under basic conditions.
-
This compound (
): Contains a -hydrogen (on the group). Under basic conditions (e.g., , , or even weaker bases at high T), it can undergo HI elimination to form 1,1-difluoroethylene (vinylidene fluoride, VDF) . This side reaction competes with substitution, lowering yields. -
Trifluoroethyl Iodide (
): Lacks a -hydrogen. It cannot eliminate HI. While it can theoretically eliminate or under extreme conditions, it is kinetically far more stable to base than the difluoro analog.
Figure 2: The Elimination Liability
Caption:
Nucleophilic Substitution ( )
Direct
-
Solution: For electrophilic fluoroalkylation, both reagents are often converted into Hypervalent Iodine reagents (e.g., (fluoroalkyl)(aryl)iodonium salts) to enhance leaving group ability.
Experimental Protocols
Protocol A: Photoredox Trifluoroethylation of Styrenes
Standard protocol for installing the
-
Reagents: Styrene (1.0 equiv),
(2.0 equiv), (1 mol%), (2.0 equiv). -
Solvent: Degassed MeCN or DMF.
-
Setup: Sealed tube with a blue LED (450 nm) light source.
-
Procedure:
-
Mix reagents in the solvent under
atmosphere. -
Irradiate at Room Temperature (RT) for 12–24 hours.
-
Note:
is volatile (bp 55°C). Ensure the septum is tight or use a screw-cap vial.
-
-
Workup: Dilute with water, extract with EtOAc.
-
Yield Expectation: 70–90%.
Protocol B: Difluoroethylation via Hypervalent Iodine
Preferred route for
-
Step 1: Synthesis of Reagent:
-
React
with and benzene/toluene in the presence of to generate (2,2-difluoroethyl)(phenyl)iodonium triflate . -
Caution: Maintain temperature < 40°C to prevent decomposition.
-
-
Step 2: Coupling:
-
React the iodonium salt with the nucleophile (e.g., aniline, thiol) in DCM or MeCN at RT.
-
No base is usually required, or a weak base (
) is used.
-
-
Advantage: This method bypasses the sluggish
reactivity of the parent alkyl iodide.
Bioisosteric Implications in Drug Design
-
Trifluoroethyl (
):-
Role: Increases metabolic stability (blocks P450 oxidation).
-
Effect: Increases lipophilicity (
) significantly. -
Use Case: Replacing ethyl or isopropyl groups to extend half-life.
-
-
Difluoroethyl (
):-
Role: "Lipophilic Hydrogen Bond Donor". The
proton is sufficiently acidic to act as a weak H-bond donor. -
Effect: Modulates lipophilicity (less lipophilic than
) and can improve solubility or target binding via H-bonding. -
Use Case: Bioisostere for alcohols (
) or thiols.
-
References
- Radical Addition of 2,2,2-Trifluoroethyl Iodide to Alkenes. Journal of Organic Chemistry.
-
2,2-Difluoroethylation via Hypervalent Iodine Strategy . ChemRxiv. Available at: [Link]
-
Metabolic Stability of Fluorinated Small Molecules . National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of 1,1-Difluoroallenes via Elimination . NII Academic Repository. Available at: [Link]
Characterization of 1,1-Difluoroethylated Motifs: A Mass Spectrometry Guide
The following guide details the characterization of 1,1-difluoroethyl (
Executive Summary
The 1,1-difluoroethyl (
This guide provides a definitive protocol for characterizing
Part 1: The Analytical Landscape
Before detailing the MS protocols, it is critical to understand how MS performance compares to orthogonal techniques for this specific chemical group.
Comparative Analysis: MS vs. NMR vs. X-Ray
| Feature | Mass Spectrometry (MS/MS) | NMR ( | X-Ray Crystallography |
| Primary Utility | High-throughput screening, Metabolite ID, Quantitation | Definitive structural confirmation, Regio-isomer assignment | Absolute configuration, Binding mode analysis |
| Sensitivity | High (Picogram/Femtogram range) | Low (Milligram range required) | Low (Requires single crystal) |
| Differentiation Power | Medium-High (Requires fragmentation analysis) | Very High (Coupling constants | Very High (Direct visualization) |
| Throughput | High (Minutes per sample) | Low (Hours per sample) | Very Low (Days/Weeks) |
| Key Limitation | Isomers (e.g., 1,1- vs 2,2-difluoroethyl) can have similar masses; requires MS/MS to distinguish. | Solvent suppression issues; requires pure sample. | Crystal growth is the bottleneck. |
Part 2: Mass Spectrometry Mechanics of
The characterization of the 1,1-difluoroethyl group relies on exploiting the unique bond strengths and ionization potentials of the C-F bond.
The "Fluorine Effect" on Fragmentation
Fluorine is the most electronegative element, which creates a strong C-F bond but weakens adjacent C-C bonds (inductive effect). In a mass spectrometer (EI or CID in ESI), this predisposes the molecule to specific cleavage events.
-
Exact Mass: The
group adds 65.020 Da to the core structure (replacing a bond). -
Mass Defect: Fluorine has a slight negative mass defect (18.9984 Da) compared to Hydrogen (1.0078 Da). In High-Resolution MS (HRMS), this results in a lower exact mass than equivalent hydrocarbon chains, aiding in elemental composition assignment.
Diagnostic Fragmentation Pathways
To confirm the presence of a 1,1-difluoroethyl group, you must observe specific transitions.
Pathway A: Formation of the 1,1-Difluoroethyl Cation (m/z 65)
Under Electron Ionization (EI) or high-energy Collision Induced Dissociation (CID), the bond between the R-group and the
-
Observation: A sharp peak at m/z 65.02 (
). -
Mechanism: Inductive cleavage driven by the stability of the carbocation, often stabilized by fluorine back-donation (though fluorine is withdrawing, the cation is a known stable fragment).
Pathway B: Neutral Loss of Methyl Radical (15 Da)
Unlike its isomer (2,2-difluoroethyl), the 1,1-difluoroethyl group possesses a terminal methyl group (
-
Observation: A fragment ion at
. -
Significance: This is the primary differentiator from 2,2-difluoroethyl, which lacks a terminal methyl group (it has a terminal
group).
Pathway C: Neutral Loss of HF (20 Da)
Common to all aliphatic fluorides, the loss of Hydrogen Fluoride is a standard elimination pathway.
-
Observation: A fragment ion at
. -
Mechanism: Thermal or collision-induced elimination, typically forming a vinyl fluoride species (
).
Part 3: Differentiation of Isomers (1,1- vs. 2,2-Difluoroethyl)
This is the most critical challenge in drug development. Use the following logic gate to distinguish the two isomers.
| Feature | 1,1-Difluoroethyl ( | 2,2-Difluoroethyl ( |
| Diagnostic Fragment | m/z 65 ( | m/z 51 ( |
| Primary Neutral Loss | 15 Da (Loss of | 51 Da (Loss of |
| Secondary Neutral Loss | 20 Da (Loss of HF) | 20 Da (Loss of HF) |
| Mechanism Note | Cleavage at | Cleavage at |
Part 4: Visualization of Fragmentation Logic
The following diagram illustrates the decision tree and fragmentation pathways for identifying the 1,1-difluoroethyl moiety.
Caption: Fragmentation pathways of 1,1-difluoroethylated cations. Note the specific generation of m/z 65 and the neutral loss of methyl (15 Da), which distinguishes it from the 2,2-isomer (m/z 51).
Part 5: Experimental Protocol (LC-MS/MS)
Objective: To validate the presence of the 1,1-difluoroethyl group in a synthesized lead compound.
Instrument Setup
-
Ionization: Electrospray Ionization (ESI) in Positive Mode is preferred for amines/amides. Electron Ionization (EI) is superior for neutral, volatile intermediates.
-
Mass Analyzer: Q-TOF or Orbitrap (High Resolution) is recommended to resolve the specific mass defect of fluorine.
Step-by-Step Workflow
-
Full Scan (MS1):
-
Acquire data in profile mode.
-
Confirm the precursor mass. Calculate the theoretical exact mass using
. -
Self-Validating Check: Ensure the isotopic pattern matches the presence of carbon but lacks the characteristic M+2 of Cl/Br.
-
-
Product Ion Scan (MS2):
-
Data Analysis (The "Triad of Proof"):
-
Criterion 1: Observe m/z 65.02 in the low-mass region.
-
Criterion 2: Observe a peak at [Precursor - 15.02 Da] . This confirms the terminal methyl group.
-
Criterion 3: Absence of m/z 51 (or very low abundance). If m/z 51 is the base peak, suspect the 2,2-difluoroethyl isomer.
-
Reporting
When publishing or reporting data, list the diagnostic transitions:
"Product characterization confirmed via LC-MS/MS. Precursor [M+H]+ observed at m/z [Value]. MS/MS fragmentation yielded the diagnostic 1,1-difluoroethyl cation at m/z 65.02 and a characteristic neutral loss of methyl radical (15 Da), distinguishing the motif from its 2,2-difluoroethyl isomer."
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Hu, J., et al. (2015). Recent advances in the synthesis of trifluoromethyl- and difluoromethyl-containing compounds.[1][4] Chemical Reviews. [Link]
-
Eiler, D., et al. (2014). Characterization of fluorinated derivatives by electron ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Seccombe, D. P., et al. (2001). Photoelectron photoion coincidence study of the fragmentation of valence states of CHF2-CH3+. The Journal of Chemical Physics. [Link][5]
Sources
- 1. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
- 2. acdlabs.com [acdlabs.com]
- 3. Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
A Bioisosteric Examination of Ethyl and 1,1-Difluoroethyl Groups: A Guide for Drug Development Professionals
Introduction: The Subtle Power of Fluorine in Drug Design
In the intricate dance of drug discovery, the strategic modification of a lead compound is paramount to enhancing its efficacy, safety, and pharmacokinetic profile. Bioisosterism, the interchange of atoms or groups with similar physicochemical properties, stands as a cornerstone of this optimization process.[1][2] Among the various bioisosteric replacements, the substitution of hydrogen or alkyl groups with their fluorinated counterparts has emerged as a particularly powerful strategy.[3] This guide provides an in-depth, objective comparison of the ethyl group (-CH₂CH₃) and its bioisostere, the 1,1-difluoroethyl group (-CF₂CH₃), offering experimental data and mechanistic insights to inform rational drug design.
The introduction of fluorine can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and receptor binding affinity. The 1,1-difluoroethyl group, in particular, is often considered a bioisostere of a methoxy group and has been shown to enhance metabolic stability and potency in various drug candidates.[4][5] This guide will dissect the nuanced differences between the ethyl and 1,1-difluoroethyl moieties, providing researchers with the knowledge to strategically leverage fluorination in their drug development programs.
Physicochemical Properties: A Tale of Two Groups
The seemingly subtle substitution of two hydrogen atoms with fluorine can induce significant shifts in a molecule's fundamental physicochemical characteristics. These changes, in turn, have a cascading effect on its biological behavior.
Lipophilicity (LogP)
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A compound's LogP value reflects its relative solubility in a nonpolar (lipid) versus a polar (aqueous) phase.
While fluorine is the most electronegative element, the impact of gem-difluorination on lipophilicity is not always straightforward. The electron-withdrawing nature of the fluorine atoms can decrease the polarizability of the C-H bonds on the adjacent methyl group, which can influence intermolecular interactions.
Table 1: Comparative LogP Values of Ethylbenzene and 1,1-Difluoroethylbenzene
| Compound | Structure | LogP | Source |
| Ethylbenzene | Ph-CH₂CH₃ | 3.15 | [6] |
| 1,1-Difluoroethylbenzene | Ph-CF₂CH₃ | 2.92 | [7] |
As illustrated in Table 1, the gem-difluorination of the ethyl group in the context of a benzene ring leads to a slight decrease in lipophilicity. This can be advantageous in drug design, as it may improve aqueous solubility and reduce non-specific binding to hydrophobic pockets in proteins.
Acidity/Basicity (pKa)
The electronic effects of the 1,1-difluoroethyl group are starkly evident when examining its influence on the basicity of an adjacent amine. The strong electron-withdrawing nature of the two fluorine atoms significantly reduces the electron density on the nitrogen atom, thereby decreasing its ability to accept a proton.
Table 2: Comparative pKa Values of Ethylamine and Fluoro-substituted Ethylamines
| Compound | Structure | pKa of Conjugate Acid | Source |
| Ethylamine | CH₃CH₂NH₂ | 10.67 | [8] |
| 2,2-Difluoroethylamine | CF₂HCH₂NH₂ | 7.3 | [9] |
Impact on Pharmacokinetics: The Metabolic Stability Imperative
A primary driver for incorporating fluorinated groups in drug design is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[10][11]
By replacing a metabolically labile ethyl group with a 1,1-difluoroethyl group, medicinal chemists can effectively "block" a site of oxidative metabolism. This can lead to a longer drug half-life, increased bioavailability, and a more predictable pharmacokinetic profile.
A comparative study on the stability of ethyl and fluoroethylesters against carboxylesterases, enzymes crucial for the metabolism of many ester-containing drugs, revealed no statistically significant difference in their in vitro stability. This suggests that while the C-F bond itself is robust, the overall metabolic fate of a molecule is context-dependent and influenced by various enzymatic pathways. However, in the context of oxidative metabolism by CYPs, the replacement of a C-H with a C-F bond at a metabolically vulnerable position is a well-established strategy to improve stability.
Pharmacological Consequences: Receptor Binding and Conformational Control
The introduction of a 1,1-difluoroethyl group can also have profound effects on a molecule's interaction with its biological target. These effects are often a consequence of altered electronics and conformational preferences.
Receptor Binding Affinity
The electronic and steric changes induced by gem-difluorination can modulate the binding affinity of a ligand for its receptor. The altered electrostatic potential and dipole moment of the 1,1-difluoroethyl group can lead to different interactions within the binding pocket.
A study on the sigma (σ) receptor ligand SA4503 and its fluoroethyl analog, FE-SA4503, provides some insight. While both compounds showed selectivity for the σ1 receptor, the fluoroethyl substitution did alter the binding affinities for both σ1 and σ2 receptors, although a clear trend of increased or decreased affinity was not universally observed and was dependent on the assay conditions. This highlights the context-dependent nature of such modifications on receptor binding.
Conformational Effects
The substitution of hydrogen with fluorine can significantly influence the conformational preferences of a molecule. The gauche effect, where a gauche conformation is more stable than the anti conformation, is a well-known phenomenon in 1,2-difluoroethane. While the conformational landscape of a 1,1-difluoroethyl group is more complex, the presence of the fluorine atoms introduces distinct steric and electronic interactions that can favor specific rotational isomers.
Computational studies on substituted ethylbenzenes suggest that the conformational energy profile is influenced by the nature of the substituent on the ethyl group. The 1,1-difluoroethyl group, with its larger fluorine atoms and altered electronic distribution, will adopt different preferred orientations relative to an aromatic ring compared to an ethyl group. This can have a significant impact on the overall shape of the molecule and its ability to fit into a receptor's binding site.
Experimental Protocols
To empirically determine the effects of substituting an ethyl group with a 1,1-difluoroethyl group, the following experimental protocols are recommended.
LogP Determination (Shake-Flask Method)
The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (LogP).
Methodology:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4).
-
Compound Dissolution: Dissolve a known amount of the test compound in one of the phases.
-
Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a predetermined time to allow for equilibrium to be reached.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[7]
Methodology:
-
Solution Preparation: Prepare a solution of the test compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a beaker with a pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a known concentration.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a cofactor, typically NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the rate constant of metabolism, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.
Conclusion: A Strategic Tool in the Medicinal Chemist's Arsenal
The bioisosteric replacement of an ethyl group with a 1,1-difluoroethyl group is a nuanced yet powerful strategy in drug design. This guide has illuminated the key differences in their physicochemical properties, metabolic stability, and potential impact on pharmacological activity.
The 1,1-difluoroethyl group generally leads to a slight decrease in lipophilicity and a significant reduction in the basicity of adjacent amines. Crucially, it can serve as a metabolic shield, blocking oxidative metabolism at the site of substitution and potentially improving a drug's pharmacokinetic profile. The conformational constraints imposed by the gem-difluoro substitution can also be exploited to optimize receptor binding.
However, it is imperative to recognize that the effects of this bioisosteric replacement are highly context-dependent. The data presented herein should serve as a guide for rational decision-making, but empirical validation through the experimental protocols outlined is essential for each specific drug candidate. By understanding the multifaceted impact of the 1,1-difluoroethyl group, medicinal chemists can more effectively harness the power of fluorine to design safer, more effective medicines.
References
-
Altman, R. A., & Gill, A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Gill, A., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(22), 16345–16371. [Link]
-
Wüst, F., Kniess, T., Bergmann, R., & Johannsen, B. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology, 38(1), 13–17. [Link]
-
PubChem. (n.d.). Ethylbenzene. Retrieved February 17, 2026, from [Link]
-
Lever, J. R., Miller, D. K., & Kinter, C. M. (2006). σ1 and σ2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 59(6), 350–358. [Link]
- Gasparro, D. M., et al. (2002). An ab initio and DFT conformational analysis of unsubstituted and v-substituted ethyl-benzene: (Ph±CH2±CH2±Z). Journal of Molecular Structure: THEOCHEM, 585(1-3), 167-179.
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. [Link]
-
Wikipedia. (2024, February 14). Ethylbenzene. In Wikipedia. [Link]
-
PubChem. (n.d.). 2,2-Difluoroethanamine. Retrieved February 17, 2026, from [Link]
-
Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(14), 3949-3952. [Link]
-
Zhou, Q., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie (International ed. in English), 52(14), 3949–3952. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
Sources
- 1. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QSAR - Drug Design Org [drugdesign.org]
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- 6. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1 [kangmei.com]
- 7. A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for methylene substitution or replacements – identification of those transforms more likely to have beneficial effects - MedChemComm (RSC Publishing) [pubs.rsc.org]
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- 9. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. lookchem.com [lookchem.com]
1,1-Difluoro-2-iodoethane vs. difluoroacetic acid as reagents
Precision Fluoroalkylation Guide: vs. Synthons
Executive Summary
In the optimization of lead compounds, the strategic introduction of fluorine is a cornerstone of modern medicinal chemistry.[1] This guide compares two critical reagents used to install fluorinated alkyl motifs: This compound (
While both reagents serve to introduce lipophilic hydrogen-bond donor motifs, they access fundamentally different chemical space and require distinct activation strategies.
-
This compound is the premier reagent for introducing the 2,2-difluoroethyl ($ -CH_2CHF_2 $) group, a
motif often used to extend side chains while maintaining polarity. It is best utilized via hypervalent iodine activation or radical atom-transfer pathways. -
Difluoroacetic acid is the standard, cost-effective source for the difluoromethyl ($ -CHF_2 $) group, a
bioisostere for alcohols and thiols. It operates primarily through radical decarboxylation (Minisci-type reactions).
This guide dissects the mechanistic causality, experimental protocols, and physicochemical impacts of selecting one reagent over the other.
Mechanistic Profiles & Reactivity[2][3]
This compound ( ): The Electrophilic Challenge
This reagent is ostensibly an alkylating agent, but its reactivity is tempered by the electron-withdrawing fluorine atoms, which deactivate the adjacent carbon toward
-
Direct Alkylation: Sluggish and often low-yielding due to the "fluorine effect" reducing nucleophilicity and increasing the barrier for displacement.
-
The Superior Strategy (Hypervalent Iodine): To overcome poor electrophilicity,
is oxidized to a hypervalent iodine(III) species. This transforms the iodine into a "hyper-leaving group" ( ), enabling rapid, mild electrophilic transfer of the group to nucleophiles like thiols, amines, and alcohols. -
Radical Pathway: Under photoredox conditions, the C-I bond can be homolytically cleaved to generate the
radical, suitable for addition to alkenes (ATRA reactions).
Difluoroacetic Acid ( ): The Radical Workhorse
This reagent relies on the stability of the difluoromethyl radical.
-
Decarboxylative Activation: The high oxidation potential of the carboxylate makes direct oxidation difficult. However, using Silver(I) catalysis or specific photoredox systems (e.g., Iridium catalysts) triggers decarboxylation to release the reactive
radical. -
Selectivity: This radical is highly electrophilic, making it ideal for Minisci-type C-H functionalization of electron-deficient heteroarenes (pyridines, quinolines), a common task in late-stage drug functionalization.
Comparative Performance Analysis
| Feature | This compound ( | Difluoroacetic Acid ( |
| Target Motif | 2,2-Difluoroethyl ( | Difluoromethyl ( |
| Primary Mechanism | Hypervalent Iodine (Electrophilic) or Radical ATRA | Decarboxylative Radical Addition (Minisci) |
| Key Application | Functionalizing heteroatoms (S, N, O) and Alkenes | C-H Functionalization of Heteroarenes |
| Reactivity Profile | Low direct electrophilicity; requires activation | High radical reactivity upon decarboxylation |
| Atom Economy | Low (if using Hypervalent Iodine route) | Good (loss of |
| Cost | High (~$16/g) - Specialty Reagent | Low - Bulk Commodity |
| Safety Profile | Warning: Flammable, Toxic (Oral/Dermal/Inhalation) | Danger: Corrosive (Acid), Causes Burns |
| Physicochemical | Extends chain length; Lipophilic H-bond donor | Compact bioisostere for -OH, -SH |
Decision Logic & Pathways
The following diagram illustrates the decision process and mechanistic pathways for selecting the appropriate reagent based on the desired transformation.
Caption: Mechanistic divergence between electrophilic activation of
Experimental Protocols
Protocol A: Electrophilic 2,2-Difluoroethylation of Thiols
Reagent: this compound Context: This protocol uses a "one-pot" hypervalent iodine strategy. Direct reaction is too slow; in situ formation of the iodonium salt drives the reaction.
Materials:
-
This compound (1.0 equiv)
-
4-Iodoanisole (1.0 equiv) - Carrier for hypervalent iodine
-
mCPBA (meta-chloroperbenzoic acid, 2.5 equiv)[2]
-
Triflic acid (TfOH, 1.2 equiv)
-
Substrate: Thiol (e.g., 4-chlorobenzenethiol, 1.0 equiv)
Step-by-Step Workflow:
-
Oxidation: In a flame-dried flask, dissolve 4-iodoanisole and this compound in DCM at 0°C.
-
Activation: Slowly add mCPBA and TfOH. Stir at room temperature for 2 hours. Causality: This generates the highly reactive (2,2-difluoroethyl)(4-methoxyphenyl)iodonium triflate species.
-
Coupling: Cool the mixture back to 0°C. Add the thiol substrate and a mild base (e.g.,
or ). -
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC or LC-MS.[5]
-
Workup: Quench with saturated
and (to reduce excess oxidant). Extract with DCM. -
Validation: The product should show a characteristic triplet of triplets in
NMR around 6.0 ppm ( ) and a triplet of doublets around 3.0-4.0 ppm ( ).
Protocol B: Decarboxylative C-H Difluoromethylation
Reagent: Difluoroacetic Acid Context: Innate radical functionalization of heteroarenes (Minisci Reaction).
Materials:
-
Difluoroacetic acid (3.0 equiv)
-
Substrate: Heteroarene (e.g., Lepidine/4-methylquinoline, 1.0 equiv)
-
Catalyst:
(0.2 equiv) -
Oxidant:
(2.0 equiv) -
Solvent:
biphasic mixture or
Step-by-Step Workflow:
-
Preparation: Dissolve the heteroarene in the solvent system. Add Difluoroacetic acid.
-
Catalyst Addition: Add
followed by the persulfate oxidant.-
Note: The reaction is sensitive to oxygen; sparging with
for 10 mins is recommended for reproducibility.
-
-
Initiation: Heat the mixture to 40–60°C.
-
Reaction: Stir for 12–24 hours. The mixture may darken due to silver salts.
-
Workup: Basify with saturated
to neutralize excess acid. Extract with EtOAc. -
Purification: Column chromatography is usually required to separate mono- from bis-difluoromethylated byproducts.
Safety & Handling
-
This compound:
-
Difluoroacetic Acid:
-
Corrosivity: High. It causes severe skin burns and eye damage. Wear acid-resistant gloves and face protection.
-
Handling: Hygroscopic. Keep container tightly closed.
-
References
-
Hypervalent Iodine Strategy for Difluoroethylation: O'Duill, M. et al. "2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy."[9] ChemRxiv, 2024 .
-
Decarboxylative Difluoromethylation Protocol: Tung, T. T. et al. "Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds." Chemistry - A European Journal, 2017 .
-
Photoredox Radical Addition (ATRA): Matheis, C. et al. "Photocatalytic radical addition of 1,1,2,2-tetrafluoro-1-iodoethane to alkenes." Fluorine Notes, 2018 .[1][10][11] (Analogous reactivity for this compound).[2][9][12]
-
Reagent Safety Data: PubChem Compound Summary for CID 3833565, this compound.
Sources
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- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound | C2H3F2I | CID 3833565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nationalref.com [nationalref.com]
- 11. 1,1-Difluoro-2,2-diiodoethane | C2H2F2I2 | CID 23510605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Definitive Validation of Gem-Difluoro Incorporation: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives
Introduction: The Structural Ambiguity of the Gem-Difluoro Group
In modern medicinal chemistry, the gem-difluoro group (
While mass spectrometry confirms the formula and NMR confirms the presence of fluorine, neither can definitively resolve the 3D spatial consequences of the incorporation. The high electronegativity of fluorine induces profound electronic and conformational changes (e.g., the gauche effect) that dictate drug-target binding.
This guide compares standard validation methods and establishes Single-Crystal X-ray Diffraction (SC-XRD) as the absolute standard for validating not just the identity of the gem-difluoro group, but its bioactive conformation.
Part 1: Comparative Analysis of Validation Methods
The following matrix objectively compares the three primary validation techniques. While NMR is the workhorse for throughput, X-ray is the authority for structural certainty.
Table 1: Performance Comparison of Validation Modalities
| Feature | High-Res Mass Spectrometry (HRMS) | X-ray Crystallography (SC-XRD) | |
| Primary Output | Chemical shift ( | Exact Mass ( | Absolute 3D atomic coordinates |
| Gem-Difluoro Confirmation | High. Distinctive splitting (AB/ABX patterns) around -80 to -120 ppm. | Low. Confirms presence of 2 F atoms, but not position (regioisomerism). | Absolute. Direct visualization of C-F bonds and geometry. |
| Conformational Insight | Inferred. Requires complex modeling of | None. | Definitive. Captures "frozen" conformation; reveals ring puckering & torsion angles. |
| Sample State | Solution (dynamic equilibrium). | Gas phase (ionized). | Solid state (lattice-stabilized). |
| Key Limitation | Spectral Complexity. Second-order effects (roof effect) and broadening can obscure interpretation. | Isomer Blindness. Cannot distinguish gem-difluoro from vicinal-difluoro. | Crystallinity. Requires a single crystal (difficult for oily fluorinated intermediates). |
Part 2: The "Why" – The Crystallographic Signature of
As a Senior Application Scientist, I argue that X-ray is not merely for confirmation; it is for calibration . You use X-ray to validate that the
1. The Geometric Fingerprint (Bent's Rule)
The
-
F-C-F Bond Angle: Compresses to ~104–106° (narrower than the standard 109.5°).
-
C-C-C Bond Angle: Widens to >110° to compensate.
-
C-F Bond Length: Typically 1.35 ± 0.02 Å , significantly shorter than C-C (1.54 Å).
Validation Check: If your X-ray structure shows a C-F bond >1.40 Å, suspect disorder or incorrect assignment (e.g., confusing F with OH).
2. The Fluorine Gauche Effect
In linear chains or flexible rings,
-
NMR Limitation: NMR sees a weighted average of conformers (e.g., 4:1 trans/cis equilibrium).
-
X-ray Advantage: X-ray captures the dominant low-energy conformer, proving whether the
has successfully "locked" the molecule into the bioactive shape required for the target protein.
Part 3: Decision Framework & Workflow
The following diagram outlines the logical decision path for choosing X-ray over NMR, specifically for drug discovery campaigns.
Figure 1: Decision matrix for escalating from spectroscopic screening to crystallographic validation.
Part 4: Experimental Protocol for X-ray Validation
Validating fluorinated compounds presents unique challenges: they are often oils, and the electron density of Fluorine (
Step 1: Crystallization of "Greasy" Fluorines
Fluorinated groups increase lipophilicity, often resulting in oils rather than solids.
-
Technique A: Low-Temperature In Situ Crystallization. If the product is an oil at room temperature, use a cryostream-equipped diffractometer to freeze the oil directly on the loop (optical heating and laser melting can create a single crystal from the frozen drop).
-
Technique B: Co-Crystallization. If the molecule won't crystallize, co-crystallize with a strong H-bond donor (e.g., fumaric acid) that can anchor the
group via weak interactions.
Step 2: Data Collection (The "Cold" Rule)
-
Protocol: Always collect data at 100 K (or lower) .
-
Reasoning: Fluorine atoms often exhibit high thermal motion (large displacement parameters) because they lack strong H-bond donors to anchor them. Cooling reduces this motion, sharpening the electron density map and allowing you to distinguish disorder.
Step 3: Refinement & Validation (The "Disorder" Check)
-
Challenge: A common error is assigning a
group where there is actually disorder (e.g., a mixture of and if the reaction was incomplete). -
Self-Validating Metric: Check the R-factor and the Thermal Ellipsoids .
-
If the F atoms look like "cigars" (highly elongated ellipsoids), you likely have rotational disorder.
-
Action: Apply a "split site" model in the refinement software (e.g., SHELXL), assigning partial occupancy (e.g., 60% conformer A, 40% conformer B).
-
Part 5: The Crystallography Workflow
This diagram details the technical execution of the experiment, highlighting the specific checkpoints for fluorinated compounds.
Figure 2: Technical workflow for X-ray structure determination of fluorinated small molecules.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][2][3][4][5][6][7] Chemical Society Reviews.
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (Standard validation database for bond lengths).
-
Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.[8]
Sources
- 1. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 6. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Metabolic Stability of Compounds Synthesized with 1,1-Difluoro-2-iodoethane: A Comparative Technical Guide
Topic: Metabolic Stability of Compounds Synthesized with 1,1-Difluoro-2-iodoethane Content Type: Publish Comparison Guides
Executive Summary
In modern medicinal chemistry, the modulation of metabolic stability without compromising potency is a critical optimization step.[1] This compound (
This guide analyzes the metabolic stability conferred by the 2,2-difluoroethyl group, comparing it against non-fluorinated and perfluorinated alternatives. It provides experimental protocols for synthesis and stability assessment, grounded in mechanistic principles of cytochrome P450 (CYP) inhibition.
The Difluoroethyl Advantage: Mechanistic Principles
Bioisosterism and Physicochemical Modulation
The 2,2-difluoroethyl group is distinct from the commonly used trifluoroethyl ($ -CH_2CF_3 $) and ethyl groups.
-
Lipophilicity (LogP): Unlike the highly lipophilic trifluoromethyl group, the difluoromethyl motif ($ -CHF_2 $) possesses a significant dipole moment. This often results in a lower LogP compared to the ethyl analog, improving solubility while maintaining membrane permeability [1].
-
Acidity: The terminal proton in
is weakly acidic (H-bond donor capability), allowing for unique interactions with protein targets that ethyl groups cannot provide [2].
Metabolic Blocking Mechanism
The primary driver for using this compound is to mitigate oxidative dealkylation .
-
Electronic Deactivation: The two
-fluorine atoms are highly electronegative. Through the inductive effect ( ), they withdraw electron density from the -methylene carbon ($ -CH_2- $). -
Inhibition of HAT: CYP450 enzymes typically initiate metabolism via Hydrogen Atom Transfer (HAT) from electron-rich C-H bonds. The electron-deficient nature of the
-methylene in the 2,2-difluoroethyl group raises the activation energy for this abstraction, effectively "masking" the site from oxidation [3]. -
Blocking
-Oxidation: The C-F bond energy ( 116 kcal/mol) is significantly higher than that of C-H ( 99 kcal/mol), rendering the -position inert to direct hydroxylation.
Comparative Performance Analysis
The following table contrasts the 2,2-difluoroethyl group with its primary alternatives. Data is synthesized from standard structure-activity relationship (SAR) trends in medicinal chemistry [1][4].
Table 1: Physicochemical and Metabolic Comparison
| Feature | Ethyl ( | 2,2-Difluoroethyl ( | 2,2,2-Trifluoroethyl ( |
| Metabolic Liability | High ( | Low (Resistant to | Very Low (Metabolically inert) |
| Lipophilicity ( | Baseline (0.0) | -0.2 to -0.5 (More polar) | +0.4 to +0.6 (More lipophilic) |
| H-Bond Donor | No | Yes (Weak, via terminal C-H) | No |
| Steric Bulk (Taft | -1.31 | -1.85 (Slightly larger than Et) | -2.10 |
| Intrinsic Clearance ( | High | Low to Moderate | Very Low |
Case Study Insight: Milvexian Analogues
In the development of Factor XIa inhibitors, replacement of a methyl group with a difluoroethyl group (via alkylation with this compound) significantly improved metabolic stability (
Visualizing the Metabolic Blocking Effect
The diagram below illustrates how the introduction of the difluoroethyl group alters the metabolic pathway compared to a standard ethyl group.
Caption: Comparison of CYP450-mediated oxidative dealkylation pathways. The difluoroethyl group prevents hydrogen atom transfer (HAT) due to electron deficiency.
Experimental Protocols
Protocol A: Synthesis via Alkylation with this compound
This protocol describes the N-alkylation of a secondary amine. The same principles apply to O-alkylation of phenols [5].
Reagents:
-
Substrate (Amine/Phenol): 1.0 equiv
-
This compound: 1.5 – 2.0 equiv (Note: Volatile, bp ~55°C. Handle cold.)
-
Base:
(2.0 – 3.0 equiv) or -
Solvent: DMF or Acetonitrile (Anhydrous)
Workflow:
-
Setup: In a flame-dried flask under Argon, dissolve the substrate in DMF (0.2 M).
-
Activation: Add
and stir at Room Temperature (RT) for 15 min. -
Addition: Cool the mixture to 0°C. Add this compound dropwise via syringe.
-
Reaction: Allow to warm to RT. If conversion is slow, heat to 50-60°C in a sealed vessel (to prevent reagent loss). Stir for 12–24 hours.[2]
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography.
Protocol B: In Vitro Microsomal Stability Assay
To validate the stability improvement, perform a comparative intrinsic clearance assay [6].
Materials:
-
Test Compounds (
final conc.) -
Liver Microsomes (Human/Rat, 0.5 mg/mL protein)
-
NADPH Regenerating System (
, Glucose-6-phosphate, G6PDH, NADP+) -
Quench Solution: Acetonitrile containing Internal Standard (IS)
Step-by-Step Procedure:
-
Pre-Incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove aliquots ( ). -
Quenching: Immediately dispense into Quench Solution (
) to stop metabolism and precipitate proteins. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% Remaining) vs. time. The slope
determines half-life ( ).- .
Synthesis Workflow Diagram
The following Graphviz diagram outlines the critical decision points in the synthesis and validation workflow.
Caption: Workflow for synthesizing and validating 2,2-difluoroethyl bioisosteres.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link
-
Quan, M. L., et al. (2018). Discovery of Milvexian (BMS-986177): An Orally Bioavailable Factor XIa Inhibitor. Journal of Medicinal Chemistry. Link
-
Zafrani, Y., et al. (2024).[3] 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Chemistry – A European Journal. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
Sources
A Researcher's Guide to Confirming the Regiochemistry of 1,1-Difluoro-2-Iodoethane Addition
For drug development and material science professionals, the precise structural characterization of fluorinated building blocks is paramount. The introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and material properties, but these benefits are contingent on the exact placement of each atom. This guide provides an in-depth comparison of experimental and analytical methodologies for confirming the regiochemistry of the addition of hydrogen iodide (HI) to 1,1-difluoroethene, a reaction that can yield two distinct regioisomers: 1,1-difluoro-2-iodoethane and 2,2-difluoro-1-iodoethane.
We will delve into the underlying mechanistic principles that dictate the reaction's outcome and present a robust, self-validating workflow centered on Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously determine the final product's structure.
The Mechanistic Crossroads: Predicting the Regiochemical Outcome
The addition of an unsymmetrical reagent like hydrogen iodide to an unsymmetrical alkene such as 1,1-difluoroethene (also known as vinylidene fluoride) can proceed through two primary mechanistic pathways, each predicting a different regioisomer. The electronic properties of the geminal fluorine atoms play a decisive role in influencing the reaction's course.
Pathway 1: Electrophilic Addition (Markovnikov's Rule)
In a classic electrophilic addition, the pi electrons of the alkene attack the electrophile, in this case, the proton (H+) from HI.[1][2] This generates a carbocation intermediate, which is then attacked by the iodide nucleophile (I-). According to Markovnikov's rule, the proton will add to the carbon atom that already bears more hydrogen atoms, leading to the formation of the more stable carbocation.[3]
In the case of 1,1-difluoroethene, the two fluorine atoms are strongly electron-withdrawing, which would destabilize an adjacent carbocation. Therefore, the proton would add to the C1 carbon (the one with the fluorine atoms), placing the positive charge on the C2 carbon. This, however, would result in a primary carbocation, which is inherently unstable. An alternative is the formation of a carbocation on C1, which would be an α-fluorocarbocation. While fluorine is electronegative, it can also offer some stabilization through p-π back-bonding.[4] Nevertheless, the overall stability of such carbocations is a complex issue.[5] Following the classic rule, the iodide would then attack the more substituted (and more stable) carbocation at C1, leading to the Markovnikov product: 2,2-difluoro-1-iodoethane .
Pathway 2: Radical Addition (Anti-Markovnikov's Rule)
In the presence of radical initiators (such as peroxides or UV light), the addition of HBr is known to proceed via a free-radical mechanism, leading to the anti-Markovnikov product.[6] While this is most common for HBr, similar radical additions can occur with other reagents, including those containing iodine.[7][8] In this pathway, a radical initiator generates an iodine radical (I•), which then attacks the alkene. The addition occurs at the carbon that results in the more stable radical intermediate.
For 1,1-difluoroethene, the iodine radical will add to the C2 carbon (the one without fluorine atoms). This is because the resulting radical at C1 is stabilized by the two adjacent electron-withdrawing fluorine atoms. The subsequent abstraction of a hydrogen atom from HI yields the anti-Markovnikov product: this compound .
Commercially available "this compound" (CAS 598-39-0) is also known by the synonym "2,2-difluoroethyl iodide," which corresponds to the anti-Markovnikov product.[9][10][11] This suggests that radical addition or other non-Markovnikov synthetic routes are standard for this compound.
Experimental Workflow for Synthesis and Characterization
The following section outlines a general experimental approach for the synthesis and, most critically, the definitive characterization of the addition product.
Experimental Protocols
1. Hypothetical Synthesis (Radical Addition):
-
Objective: To synthesize this compound via a radical pathway.
-
Apparatus: A pressure-resistant photochemical reactor equipped with a UV lamp, magnetic stirrer, and gas inlet/outlet.
-
Procedure:
-
Cool the reactor to -78 °C (dry ice/acetone bath).
-
Condense a known amount of 1,1-difluoroethene gas into the reactor.
-
Add a solution of hydrogen iodide in a suitable inert solvent (e.g., pentane). Alternatively, use an iodine source like trifluoroiodomethane, which is known to undergo radical addition.[4]
-
Include a radical initiator, such as a small amount of peroxide, or rely on UV irradiation to initiate the reaction.
-
Irradiate the mixture with a UV lamp while stirring vigorously. Monitor the reaction progress by periodically taking aliquots for GC-MS analysis.
-
Once the reaction is complete, carefully vent any excess 1,1-difluoroethene and allow the reactor to warm to room temperature.
-
Wash the reaction mixture with a sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain the final iodoalkane.
-
2. NMR Sample Preparation and Analysis:
-
Objective: To acquire high-resolution 1H, 13C, and 19F NMR spectra to determine the product's regiochemistry.
-
Procedure:
-
Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Add a small amount of an internal standard if quantitative analysis is required (e.g., tetramethylsilane for 1H and 13C).
-
Acquire a standard 1H NMR spectrum.
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Acquire a proton-decoupled 19F NMR spectrum.
-
(Optional but recommended) Acquire coupled 1H-19F and 13C-19F spectra (e.g., HMBC, HSQC) to confirm through-bond correlations.
-
Data Comparison: Distinguishing the Isomers by NMR
NMR spectroscopy is the most powerful tool for this structural elucidation due to its sensitivity to the local electronic environment of each nucleus. The presence of fluorine, with its 100% natural abundance of the spin-1/2 ¹⁹F isotope, provides an exceptionally clear diagnostic handle.[12] The predicted NMR data for the two possible isomers are starkly different.
Table 1: Predicted ¹H NMR Data
| Isomer | Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) |
| This compound (Anti-Markovnikov) | -CH₂I | ~3.4 | Triplet of Triplets (tt) | ³JHF ≈ 15-25 Hz, ²JHH (not applicable) |
| -CHF₂ | ~5.9 | Triplet of Triplets (tt) | ²JHF ≈ 50-60 Hz, ³JHH (not applicable) | |
| 2,2-Difluoro-1-iodoethane (Markovnikov) | -CH₃ | ~1.8 | Triplet (t) | ³JHF ≈ 20-30 Hz |
| -CF₂I | Not Applicable | Not Applicable | Not Applicable |
Rationale: In the anti-Markovnikov product, the -CH₂I protons are coupled to the two fluorine atoms on the adjacent carbon, resulting in a triplet. This signal is further split into a triplet by the proton on the CHF₂ group, though this coupling may be small. The single proton on the -CHF₂ group is strongly coupled to the two geminal fluorine atoms (a large doublet) and further split by the two vicinal protons on the -CH₂I group (a triplet). In the Markovnikov product, the three equivalent protons of the methyl group are coupled only to the two fluorine atoms on the adjacent carbon, resulting in a simple triplet.
Table 2: Predicted ¹⁹F NMR Data
| Isomer | Fluorine Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) |
| This compound (Anti-Markovnikov) | -CHF₂ | -90 to -120 | Triplet (t) | ³JFH ≈ 15-25 Hz |
| 2,2-Difluoro-1-iodoethane (Markovnikov) | -CF₂I | -50 to -80 | Quartet (q) | ³JFH ≈ 20-30 Hz |
Rationale: The chemical shift of the fluorine atoms is highly sensitive to their environment. The presence of the iodine atom on the same carbon in the Markovnikov product will significantly deshield the fluorine nuclei, shifting them downfield compared to the anti-Markovnikov isomer. The multiplicity is the most telling feature: in the anti-Markovnikov product, the two equivalent fluorine atoms are coupled to the two protons on the adjacent carbon, resulting in a triplet. In the Markovnikov product, the two equivalent fluorine atoms are coupled to the three protons of the methyl group, resulting in a clear quartet.
Table 3: Predicted ¹³C NMR Data
| Isomer | Carbon Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Key Coupling Constants (Hz) |
| This compound (Anti-Markovnikov) | -CH₂I | ~ -5 to 5 | Triplet (t) | ²JCF ≈ 20-30 Hz |
| -CHF₂ | ~110 to 120 | Triplet (t) | ¹JCF ≈ 230-250 Hz | |
| 2,2-Difluoro-1-iodoethane (Markovnikov) | -CH₃ | ~20 to 30 | Triplet (t) | ²JCF ≈ 20-30 Hz |
| -CF₂I | ~80 to 90 | Triplet (t) | ¹JCF ≈ 280-300 Hz |
Rationale: The carbon directly bonded to the fluorine atoms will exhibit a large one-bond coupling constant (¹JCF) and appear as a triplet. The adjacent carbon will show a smaller two-bond coupling (²JCF), also appearing as a triplet. The chemical shifts will also be distinct, with the carbon bonded to iodine being significantly shifted.
Conclusion: An Unambiguous Assignment
By systematically applying the principles of reaction mechanism and leveraging the power of multinuclear NMR spectroscopy, researchers can definitively confirm the regiochemical outcome of the addition of HI to 1,1-difluoroethene. The predicted differences in the NMR spectra of this compound and 2,2-difluoro-1-iodoethane, particularly in the multiplicity of the ¹⁹F NMR signals (a triplet for the anti-Markovnikov product vs. a quartet for the Markovnikov product), provide a clear and unambiguous method for structural assignment. This rigorous analytical approach ensures the correct identification of these valuable fluorinated building blocks, underpinning the integrity of subsequent research and development in medicinal chemistry and materials science.
References
-
Konakahara, T. (2007). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Synlett, 2007(12), 1916-1918. [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]
-
Haszeldine, R. N., & Steele, B. R. (1957). The addition of free radicals to unsaturated systems. Part XV. Further investigation of the direction of radical addition to chloro-1,1-difluoroethylene. Journal of the Chemical Society (Resumed), 2800. [Link]
-
Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]
-
Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(31), 12669–12673. [Link]
-
MDPI. (2025). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. MDPI. [Link]
-
University of Calgary. (n.d.). Ch 13 - Coupling. University of Calgary. [Link]
-
Weizmann Institute of Science. (n.d.). V J-Coupling. Weizmann Institute of Science. [Link]
-
Fabian, J. S., Guilleme, J., & Diez, E. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255–265. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2,2-Difluoro-1-iodohexane. National Center for Biotechnology Information. [Link]
-
Cullen, W. R., & Styan, G. E. (1967). Nuclear magnetic resonance spectra of some fluorinated organotin compounds. Canadian Journal of Chemistry, 45(10), 1075–1079. [Link]
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. [Link]
-
Tan, B., & Liu, T. (2023). Recent Advances in Iodine-Mediated Radical Reactions. Molecules, 28(14), 5408. [Link]
-
INDOFINE Chemical Company. (n.d.). 2-IODO-1,1-DIFLUOROETHANE. INDOFINE Chemical Company. [Link]
-
University of Arizona. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Arizona. [Link]
-
Pedersen, B., et al. (1971). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Acta Chemica Scandinavica, 25, 2367-2369. [Link]
-
PubChem. (n.d.). 1,1-Difluoro-2-iodoethene. National Center for Biotechnology Information. [Link]
-
Haszeldine, R. N., & Steele, B. R. (1957). Free-radical additions to unsaturated systems. Part XVII. Reaction of trifluoroiodomethane with mixtures of ethylene and vinyl fluoride and of ethylene and propene. Journal of the Chemical Society (Resumed), 2800. [Link]
-
A-Level Chemistry. (n.d.). Electrophilic Addition of Hydrogen Halides to Alkenes. A-Level Chemistry. [Link]
-
Unacademy. (n.d.). Mechanism of Electrophilic Addition. Unacademy. [Link]
-
LibreTexts Chemistry. (2024). 7.8: Electrophilic Addition Reactions of Alkenes. LibreTexts. [Link]
-
Studer, A., & Curran, D. P. (2017). Iodine(III) Reagents in Radical Chemistry. Accounts of Chemical Research, 50(8), 1915–1925. [Link]
-
Clark, J. (2021). electrophilic addition - unsymmetrical alkenes and hydrogen halides. Chemguide. [Link]
-
LibreTexts Chemistry. (2023). Electrophilic Addition of Hydrogen Halides II. LibreTexts. [Link]
-
Lasi, D., et al. (2015). Evidence of Radical Intermediate Generated in the Electrochemical Oxidation of Iodide. Journal of The Electrochemical Society, 162(14), H962–H967. [Link]
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- 4. The addition of free radicals to unsaturated systems. Part XV. Further investigation of the direction of radical addition to chloro-1,1-difluoroethylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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Safety Operating Guide
Guide to Proper Disposal of 1,1-Difluoro-2-iodoethane
[1][2]
Part 1: Executive Summary (Immediate Action)
Do not dispose of this compound down the drain. 1,1-Difluoro-2-iodoethane (CAS: 598-39-0) is a halogenated alkyl iodide .[1] It poses specific risks due to the weak carbon-iodine bond (potential for radical formation) and its classification as a halogenated organic solvent.[1]
Quick Disposal Matrix
| Parameter | Requirement |
| Waste Stream | Halogenated Organic Solvents (Do NOT mix with non-halogenated waste if possible).[1] |
| Container | Amber Glass or HDPE (High-Density Polyethylene).[1] Avoid metal cans. |
| Labeling | Must list "this compound" and "Halogenated".[1] |
| Incompatibility | Strong Oxidizers, Strong Bases, Active Metals (Mg, Na). |
| Flash Point | Treat as Flammable (H226).[1] Store away from heat sources. |
Part 2: Chemical Profile & Risk Assessment[1]
To handle a chemical safely, you must understand why it is dangerous.[1] This compound is not just a generic solvent; it is a functionalized alkyl halide.[1]
The Mechanistic Hazard: The C-I Bond
The primary safety concern stems from the Carbon-Iodine (C-I) bond .[1]
-
Bond Weakness: The C-I bond is significantly weaker (~50 kcal/mol) than C-F or C-H bonds.[1] It is susceptible to homolytic cleavage by light (photolysis) or heat.[1]
-
Consequence: Old or improperly stored bottles may accumulate free iodine (
) and radical species, increasing pressure and corrosivity.[1] -
Alkylating Potential: As a primary alkyl iodide, it is a potent alkylating agent.[1] It can react with biological nucleophiles (DNA, proteins), making it a potential mutagen.[1]
Physical Properties Table
| Property | Value | Operational Implication |
| Molecular Weight | 191.95 g/mol | Heavy vapor; will settle in low areas (sumps, floor).[1] |
| Boiling Point | ~87°C | Moderate volatility; fume hood use is mandatory.[1] |
| Density | 2.18 g/mL | Denser than water.[1] In a spill, it will sink, complicating cleanup.[1] |
| Solubility | Low in water | Do not use water to flush spills; it will not mix and may spread the contaminant.[1] |
Part 3: Personal Protective Equipment (PPE)
Standard nitrile gloves provide only incidental splash protection against alkyl iodides.[1] For direct handling or spill cleanup, higher-level protection is required due to the permeation rate of small halogenated molecules.[1]
-
Routine Handling: Double-gloved Nitrile (minimum 0.11 mm thickness).[1] Change immediately upon splash.[1]
-
Spill Cleanup / Disposal Transfer: Silver Shield® / 4H® (PE/EVAL/PE laminate) gloves are required.[1] These provide the chemical resistance necessary to prevent skin absorption of the alkylating agent.[1]
-
Respiratory: Work strictly within a certified chemical fume hood.[1] If out-of-hood work is unavoidable (e.g., waste room transfer), a full-face respirator with Organic Vapor/Acid Gas cartridges is required.[1]
Part 4: Step-by-Step Disposal Protocol
Phase 1: Segregation & Preparation
Objective: Prevent the formation of "mixed waste" which is chemically unstable and expensive to destroy.[1]
-
Isolate the Stream: Designate a specific waste container for "Halogenated Solvents."
-
Check pH: If the waste contains reaction byproducts, ensure the pH is neutral (pH 6-8).[1]
Phase 2: Transfer & Labeling
Objective: Ensure chain-of-custody safety for waste handlers.
-
The Container: Use an amber glass bottle or a chemically resistant HDPE jerrican.[1]
-
Why Amber? To prevent photolytic decomposition of the iodine moiety while the waste awaits pickup.[1]
-
-
The Label:
-
Constituents: Write "this compound" clearly. Do not use abbreviations like "DFIE".
-
Hazard Checkboxes: Mark "Flammable," "Toxic," and "Halogenated."[1]
-
-
Stabilization (Optional but Recommended): If the waste appears dark purple/brown (indicating free iodine), add a small amount of copper turnings or a sodium thiosulfate solution to quench the free iodine before sealing the waste container.[1] This reduces vapor pressure buildup.[1]
Phase 3: The Destruction Path (Post-Lab)
You do not destroy this chemical in the lab.[1] It is transferred to a licensed TSD (Treatment, Storage, and Disposal) facility.[1]
The Incineration Process:
The compound is injected into a rotary kiln incinerator at >1000°C.
-
Critical Control: The facility uses caustic scrubbers (NaOH) to neutralize the Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases produced, preventing acid rain release.[1]
Part 5: Emergency Spill Management[1]
Scenario: You have dropped a 50g bottle of this compound in the fume hood.
-
Alert & Evacuate: Alert nearby personnel. If the spill is outside the hood, evacuate the lab immediately.
-
Ventilate: Ensure the fume hood sash is at the proper working height and "Emergency Purge" is active if available.
-
Do NOT use Water: Water will cause the heavy iodide to bead up and spread.[1]
-
Absorb: Use a universal absorbent pads or vermiculite .[1]
-
Pro-Tip: If available, use a specific "Organic Solvent" spill kit containing activated charcoal, which suppresses vapors more effectively than clay kitty litter.[1]
-
-
Collect: Using a plastic scoop (spark-proof), place the saturated absorbent into a wide-mouth jar. Label as "Hazardous Waste: Debris contaminated with this compound."[1]
Part 6: Visual Workflows
Diagram 1: Disposal Decision Logic
This flowchart guides the researcher through the immediate decision-making process for waste generation.[1]
Caption: Decision tree for categorizing this compound waste streams to ensure regulatory compliance.
Diagram 2: Industrial Destruction Pathway
Understanding the downstream process validates why segregation is critical.[1]
Caption: The industrial lifecycle of halogenated waste, highlighting the necessity of scrubbing HF and HI gases.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3833565, this compound.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] (Defining Halogenated Solvents under RCRA). Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
